1-Phenyl-3,4-dihydroisoquinoline
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1-phenyl-3,4-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOQBSUYGFNMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346144 | |
| Record name | 1-Phenyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52250-50-7 | |
| Record name | 1-Phenyl-3,4-dihydroisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052250507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-3,4-dihydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYL-3,4-DIHYDROISOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96YVC3YJ6A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Bischler-Napieralski Synthesis of 1-phenyl-3,4-dihydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Bischler-Napieralski synthesis of 1-phenyl-3,4-dihydroisoquinoline, a key reaction in the formation of the isoquinoline scaffold prevalent in numerous biologically active compounds and pharmaceuticals. This document details the reaction mechanism, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and organic synthesis.
Introduction
The Bischler-Napieralski reaction is a powerful acid-catalyzed intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines.[1][2][3] First reported in 1893, this reaction remains a cornerstone in heterocyclic chemistry due to its reliability and versatility in constructing the isoquinoline core.[3] The resulting this compound is a valuable intermediate for the synthesis of a wide range of compounds, including potential tubulin polymerization inhibitors for anticancer applications.
Reaction Mechanism
The Bischler-Napieralski reaction proceeds via an intramolecular electrophilic aromatic substitution. While two primary mechanistic pathways have been proposed—one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate—the latter is more widely accepted under typical reaction conditions.[2][4]
The reaction is initiated by the activation of the amide carbonyl oxygen by a Lewis acid, typically a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[2][3] This is followed by an intramolecular cyclization and subsequent elimination to yield the 3,4-dihydroisoquinoline product.
Experimental Protocols
This section outlines the experimental procedures for the synthesis of the starting material, N-(2-phenylethyl)benzamide, and its subsequent cyclization to this compound.
Synthesis of N-(2-phenylethyl)benzamide
Reaction:
Procedure:
A solution of phenethylamine (1.0 eq) in a suitable solvent such as dichloromethane or benzene is cooled in an ice bath. To this, benzoyl chloride (1.0-1.2 eq) and a base (e.g., aqueous sodium hydroxide or sodium hydride, 1.5-3.0 eq) are added portion-wise while maintaining the low temperature. The reaction mixture is then stirred at room temperature for 2-3 hours. Upon completion, the resulting precipitate is filtered, washed with water until neutral, and dried under vacuum to yield N-(2-phenylethyl)benzamide as a white solid.
Bischler-Napieralski Cyclization to this compound
Reaction:
Procedure using Polyphosphoric Acid (PPA):
N-(2-phenylethyl)benzamide is mixed with polyphosphoric acid. The mixture is heated to 140-160°C for a specified time (typically 1-2 hours). After cooling, the reaction mixture is poured onto ice and neutralized with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution). The resulting mixture is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford this compound.
Procedure using Phosphorus Oxychloride (POCl₃):
N-(2-phenylethyl)benzamide is dissolved in a dry, inert solvent such as toluene or acetonitrile. Phosphorus oxychloride (2-5 eq) is added, and the mixture is refluxed for 2-4 hours. After cooling, the excess POCl₃ and solvent are removed under reduced pressure. The residue is dissolved in dichloromethane and washed with aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography.
Data Presentation
The following tables summarize the key quantitative data for the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Yield (%) |
| N-(2-phenylethyl)benzamide | C₁₅H₁₅NO | 225.29 | 119-125 | White solid | 95-96 |
| This compound | C₁₅H₁₃N | 207.27 | ~100 | - | 72 |
Table 1: Physical and Synthesis Data.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spectrometry (m/z) |
| N-(2-phenylethyl)benzamide | 7.75 (d, 2H), 7.45 (m, 3H), 7.25 (m, 5H), 6.30 (br s, 1H), 3.65 (q, 2H), 2.90 (t, 2H) | 167.5, 139.0, 134.5, 131.5, 129.0, 128.8, 128.6, 127.0, 126.5, 41.0, 35.5 | 225 (M⁺), 105, 104 |
| This compound | 7.20-7.60 (m, 9H), 3.85 (t, 2H), 2.80 (t, 2H) | 168.0, 139.0, 136.0, 132.5, 129.0, 128.5, 128.0, 127.5, 127.0, 126.5, 47.0, 29.0 | 207 (M⁺), 206, 178 |
Table 2: Spectroscopic Data. Note: The NMR and MS data for this compound are representative values based on known spectral data of similar compounds.
Experimental Workflow
The following diagram illustrates a typical workflow for the Bischler-Napieralski synthesis of this compound in a drug development context.
Conclusion
The Bischler-Napieralski synthesis of this compound is a robust and efficient method for constructing this important heterocyclic scaffold. By understanding the reaction mechanism and optimizing experimental conditions, researchers can effectively utilize this reaction in the synthesis of complex molecules with potential therapeutic applications. This guide provides the foundational knowledge and practical details necessary for the successful implementation of this key synthetic transformation in a research and drug development setting.
References
- 1. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines [organic-chemistry.org]
- 2. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. mzCloud – 6 7 Dimethoxy 1 phenyl 3 4 dihydroisoquinoline [mzcloud.org]
Spectroscopic and Mechanistic Insights into 1-phenyl-3,4-dihydroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 1-phenyl-3,4-dihydroisoquinoline, a key scaffold in medicinal chemistry. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols for its synthesis and analysis. Furthermore, it elucidates its mechanism of action as a tubulin polymerization inhibitor, a critical pathway in cancer chemotherapy.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.6-7.2 | m | 9H | Aromatic-H |
| ~3.9 | t | 2H | CH₂-N |
| ~2.8 | t | 2H | Ar-CH₂ |
Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and concentration. Some literature reports anomalous ¹H NMR spectra for 3,4-dihydroisoquinolines, with potential for signal broadening.
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=N |
| ~140-125 | Aromatic-C |
| ~48 | CH₂-N |
| ~28 | Ar-CH₂ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1640 | Strong | C=N stretch (Imine) |
| ~1600, 1480, 1450 | Medium-Strong | Aromatic C=C stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 207 | High | [M]⁺ (Molecular Ion) |
| 206 | Moderate | [M-H]⁺ |
| 130 | Moderate | [M-C₆H₅]⁺ |
| 77 | High | [C₆H₅]⁺ |
Note: Fragmentation patterns can provide valuable structural information. The fragmentation of isoquinoline alkaloids often involves characteristic losses of substituents and ring cleavages.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound is the Bischler-Napieralski reaction.[1][2]
Materials:
-
N-phenethylbenzamide
-
Phosphorus pentoxide (P₂O₅) or Polyphosphoric acid (PPA)
-
Toluene or other suitable solvent
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
N-phenethylbenzamide is dissolved in a dry, inert solvent such as toluene.
-
A dehydrating agent, typically phosphorus pentoxide or polyphosphoric acid, is added to the solution.
-
The mixture is heated under reflux for several hours to effect cyclization.
-
After cooling, the reaction mixture is carefully quenched with water and neutralized with a sodium bicarbonate solution.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed.
Mechanism of Action: Tubulin Polymerization Inhibition
This compound derivatives have been identified as inhibitors of tubulin polymerization, a process essential for cell division.[3] This mechanism is a key target for the development of anticancer agents.
Caption: Inhibition of tubulin polymerization by this compound.
The diagram illustrates that this compound binds to the colchicine binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to an arrest of the cell cycle in the G2/M phase and ultimately inducing apoptosis (programmed cell death) in cancer cells.
Logical Workflow for Spectroscopic Analysis
The following diagram outlines the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.
References
- 1. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of 1-phenyl-3,4-dihydroisoquinoline
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Phenyl-3,4-dihydroisoquinoline
Abstract
This compound is a heterocyclic aromatic organic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules. Its derivatives have garnered significant interest in medicinal chemistry due to their potential as tubulin polymerization inhibitors, anti-inflammatory agents, and analgesics. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its pharmacological relevance.
Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical processes. The compound is typically a solid at room temperature and has limited solubility in water but is soluble in organic solvents like chloroform and DMSO.[1][2]
| Property | Value | Reference |
| Molecular Formula | C15H13N | [1][3] |
| Molecular Weight | 207.27 g/mol | [1][3] |
| CAS Number | 52250-50-7 | [1][3] |
| Melting Point | 174 °C | [1] |
| Boiling Point | 326.5 °C at 760 mmHg | [1][2][3] |
| Density | 1.07 g/cm³ | [1][3] |
| Solubility | Chloroform (Slightly), DMSO (Slightly) | [1][2] |
| pKa | 5.29 ± 0.20 (Predicted) | [1] |
| LogP | 2.51570 | [1][3] |
| Flash Point | 143.4 °C | [1][3] |
| Refractive Index | 1.611 | [1][3] |
| Vapor Pressure | 0.000408 mmHg at 25°C | [1] |
| PSA (Polar Surface Area) | 12.36 Ų | [1][3] |
Chemical Properties
Spectroscopic Data
The structural elucidation of this compound is primarily achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
-
¹H NMR Spectroscopy: The proton NMR spectrum of 3,4-dihydroisoquinolines can sometimes be anomalous, with significant line broadening observed for the protons at the C-1 and C-3 positions in certain solvents like CDCl₃.[4]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. For a derivative, 3-isopropyl-1-phenyl-3,4-dihydroisoquinoline, characteristic peaks are observed at 167.28 (C=N), and a series of peaks in the aromatic region (126-139 ppm).[5]
-
Infrared (IR) Spectroscopy: The IR spectrum of aromatic compounds typically shows C-H stretching vibrations in the region of 3100-3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring at 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[6] The C=N stretching of the dihydroisoquinoline core is also a characteristic absorption.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecule, confirming its elemental composition.[5]
Reactivity and Key Reactions
This compound undergoes several important reactions, primarily involving the imine functionality and the dihydroisoquinoline ring system.
-
Reduction: The imine bond can be readily reduced to form the corresponding 1-phenyl-1,2,3,4-tetrahydroisoquinoline.[7][8] This is a key step in the synthesis of many pharmacologically active tetrahydroisoquinoline derivatives. Common reducing agents include sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation.[7][8][9]
-
Reactions with Nucleophiles: N-quaternary 1-phenyl-3,4-dihydroisoquinolinium compounds react with various nucleophiles. For instance, reaction with methanolate can form carbinolamine ethers, and reaction with cyanide can yield pseudocyanides.[10][11]
-
Cyclization Reactions: The synthesis of this compound itself is a cyclization reaction, most commonly the Bischler-Napieralski reaction.[9][12][13]
Experimental Protocols
Synthesis via Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines.[9][12][13] The process involves the acid-catalyzed cyclization of a β-phenylethylamide.
Methodology:
-
Acylation: β-phenylethylamine is acylated with benzoyl chloride in the presence of a base to form N-phenethylbenzamide.[7]
-
Cyclization: The resulting N-phenethylbenzamide is then treated with a dehydrating agent, such as polyphosphoric acid (PPA) or phosphorus pentoxide (P₂O₅), and heated to induce cyclization, yielding this compound.[7][12] The reaction temperature can range from 50 to 250 °C.[7]
Reduction to 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
The reduction of the imine functionality is a common transformation for this class of compounds.
Methodology:
-
12.5 g of this compound is dissolved in a suitable solvent in a single-necked flask.[7]
-
A reducing agent, such as 5.0 g of sodium borohydride (NaBH₄), is added in portions at 0 °C.[7]
-
The reaction is stirred for 16 hours at 0 °C.[7]
-
10 ml of concentrated hydrochloric acid is added, and the mixture is stirred for 1 hour at 78 °C.[7]
-
The mixture is concentrated, dissolved in 150 ml of water, and extracted with ethyl acetate.[7]
-
The organic layer is dried and concentrated to yield 1-phenyl-1,2,3,4-tetrahydroisoquinoline.[7]
Spectroscopic Analysis Protocols
General Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
The spectrum is acquired on a 300, 400, or 500 MHz NMR spectrometer.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
General Protocol for Infrared (IR) Spectroscopy:
-
A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet.
-
Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
General Protocol for Mass Spectrometry (MS):
-
The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Electron ionization (EI) or electrospray ionization (ESI) can be used.
-
The mass-to-charge ratio (m/z) of the resulting ions is measured.
Pharmacological Relevance
Derivatives of this compound and its reduced form, 1-phenyl-1,2,3,4-tetrahydroisoquinoline, have shown a range of biological activities, making them attractive scaffolds for drug development.
-
Anticancer Activity: Certain this compound derivatives have been identified as potential tubulin polymerization inhibitors, which is a mechanism of action for some anticancer drugs.[14]
-
Anti-inflammatory and Analgesic Activities: (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic effects, with some compounds showing potent activity.[15] These compounds have been shown to be moderate inhibitors of the COX-2 isozyme.[15]
-
Spasmolytic Activity: Novel 1,3-disubstituted 3,4-dihydroisoquinolines have been synthesized and evaluated for their spasmolytic activities, showing potential as smooth muscle relaxants.[5]
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines [mdpi.com]
- 6. IR _2007 [uanlch.vscht.cz]
- 7. CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline - Google Patents [patents.google.com]
- 8. (S)1-phenyl-1,2,3,4-tetrahydroisoquinoline synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 13. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 14. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, potential anti-inflammatory and analgesic activities study of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 1-Phenyl-3,4-dihydroisoquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-phenyl-3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their diverse pharmacological properties, ranging from anticancer and antimicrobial to neuroprotective activities. This technical guide provides an in-depth overview of the biological activities of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Anticancer Activity: Targeting Cell Proliferation and Microtubule Dynamics
A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines. A primary mechanism of their antitumor action is the inhibition of tubulin polymerization, a critical process for cell division.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic and tubulin polymerization inhibitory activities of selected this compound derivatives.
| Compound | Cancer Cell Line | Cytotoxicity IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) | Reference |
| 1a | CEM | > 40 | - | [1] |
| 1b | CEM | 15.32 | - | [1] |
| 5n | Various | Not specified | Potent inhibitor | [2] |
| 21 | CEM | 4.10 | - | [1] |
| 32 | CEM | 0.64 | Yes (Potent) | [1] |
| Compound 6c | SKOV-3 | 7.84 | - | [3] |
| HepG2 | 13.68 | - | [3] | |
| A549 | 15.69 | - | [3] | |
| MCF-7 | 19.13 | - | [3] | |
| T-24 | 22.05 | - | [3] |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Tubulin Polymerization Assay
This assay measures the ability of a compound to interfere with the assembly of microtubules from tubulin dimers.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (e.g., from bovine brain) in a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP) on ice.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Turbidity Measurement: Monitor the increase in turbidity at 340 nm over time using a spectrophotometer. The rate and extent of polymerization are indicative of the compound's inhibitory or promoting effect. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.
Signaling Pathways in Anticancer Activity
The anticancer effects of this compound derivatives, particularly their ability to induce apoptosis, may involve the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways. While direct evidence for the modulation of these specific pathways by this class of compounds is an active area of research, below are generalized representations of these critical cancer-related pathways.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.
Caption: The MAPK/ERK signaling pathway, crucial for cell proliferation and differentiation.
Antimicrobial Activity
Derivatives of this compound have also been investigated for their ability to combat microbial infections. Studies have shown activity against both Gram-positive and Gram-negative bacteria.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected derivatives against common bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Phenyl isothiocyanate (related structure) | Escherichia coli | 1000 | [4][5] |
| Staphylococcus aureus | 1000 | [4][5] | |
| Spiro-derivative 4h | Enterococcus faecalis | 375 | [6] |
| Staphylococcus aureus | 750 | [6] | |
| Spiro-derivative 4b | Enterococcus faecalis | 750 | [6] |
| Staphylococcus aureus | 750 | [6] |
Experimental Protocol
Broth Microdilution Assay for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Neuroprotective Activity
The neuroprotective potential of this compound and its tetrahydroisoquinoline analogs is an emerging area of interest. These compounds have shown promise in models of neurodegenerative diseases, with mechanisms that may involve the modulation of N-methyl-D-aspartate (NMDA) receptors and the scavenging of free radicals.
Neuroprotective Activity Data
While extensive quantitative data in the form of EC50 values for neuroprotection are still being established for a wide range of this compound derivatives, studies on related tetrahydroisoquinoline compounds have demonstrated their potential as NMDA receptor antagonists. For instance, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride ((+)-1a, FR115427) was identified as an effective anticonvulsant acting via NMDA receptor antagonism.[7][8] Furthermore, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to induce tolerance to excitotoxicity, a key mechanism in neuronal damage.[9]
Experimental Protocol
NMDA Receptor Binding Assay
This assay measures the ability of a compound to bind to the NMDA receptor.
-
Membrane Preparation: Prepare synaptic membranes from a suitable brain region (e.g., rat cortex).
-
Binding Reaction: Incubate the membranes with a radiolabeled ligand that binds to the NMDA receptor (e.g., [³H]MK-801) in the presence and absence of the test compound at various concentrations.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound ligand.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Apoptosis Signaling Pathway
Neuroprotection often involves the inhibition of apoptotic pathways that lead to cell death. The following diagram illustrates the general intrinsic and extrinsic apoptosis pathways.
Caption: Overview of the intrinsic and extrinsic apoptosis signaling pathways.
Synthesis of this compound Derivatives
The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines.[10][11][12][13] This intramolecular electrophilic aromatic substitution involves the cyclization of a β-phenylethylamide using a dehydrating agent.
General Synthetic Workflow
Caption: General workflow for the Bischler-Napieralski synthesis of 1-phenyl-3,4-dihydroisoquinolines.
This guide provides a foundational understanding of the diverse biological activities of this compound derivatives. The presented data and protocols serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery, facilitating further exploration and development of this promising class of compounds.
References
- 1. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Antibacterial activity of phenyl isothiocyanate on Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterisation of the binding of [3H]FR115427, a novel non-competitive NMDA receptor antagonist, to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-Methyl-1,2,3,4-tetrahydroisoquinoline and established uncompetitive NMDA receptor antagonists induce tolerance to excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. organicreactions.org [organicreactions.org]
- 11. Bischler-Napieralski Reaction [organic-chemistry.org]
- 12. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 13. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
Potential Therapeutic Targets of 1-Phenyl-3,4-dihydroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-phenyl-3,4-dihydroisoquinoline scaffold is a privileged structural motif in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound class, focusing on key molecular interactions that hold promise for drug development. We present a comprehensive overview of the inhibitory activities against tubulin polymerization, phosphodiesterases (PDEs), monoamine oxidases (MAOs), and butyrylcholinesterase (BChE), supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working on the discovery of novel therapeutics based on the this compound core.
Introduction
The this compound core is a key pharmacophore found in numerous biologically active compounds, including natural products and synthetic molecules. Its rigid framework and the presence of a modifiable phenyl ring make it an attractive scaffold for the design of targeted therapies. This guide explores the primary molecular targets of this compound and its derivatives, highlighting their potential in oncology, neurodegenerative diseases, and inflammatory disorders.
Inhibition of Tubulin Polymerization: A Promising Avenue in Oncology
Derivatives of this compound have emerged as potent inhibitors of tubulin polymerization, a critical process in cell division, making them attractive candidates for the development of anticancer agents.[1][2] By disrupting microtubule dynamics, these compounds can induce mitotic arrest and apoptosis in rapidly dividing cancer cells.[3]
Quantitative Data: Inhibitory Activity against Tubulin Polymerization
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 5n (a this compound derivative) | Not specified | Not specified (noted for optimal bioactivity) | [1] |
| 1,4-disubstituted-3,4-dihydroisoquinoline derivative 21 | CEM (leukemia) | 4.10 | [4] |
| 1,4-disubstituted-3,4-dihydroisoquinoline derivative 32 | CEM (leukemia) | 0.64 | [4] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This protocol is adapted from established methods for assessing the effect of compounds on tubulin polymerization in a cell-free system.[1][5]
-
Reagent Preparation:
-
Prepare a tubulin solution by dissolving porcine tubulin at 2 mg/mL in a general tubulin buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).
-
Add a fluorescent reporter (e.g., DAPI at 10 µM) to the buffer.
-
Prepare a GTP solution (1 mM final concentration) and a glycerol-containing buffer (15% final concentration).
-
Prepare stock solutions of the test compound (e.g., this compound derivative) and controls (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer) in DMSO.
-
-
Assay Procedure:
-
In a pre-warmed 96-well plate, add the tubulin solution.
-
Add the test compound or controls to the respective wells (final DMSO concentration should be low, e.g., <1%).
-
Initiate polymerization by adding GTP.
-
Monitor the fluorescence intensity at 37°C for 60 minutes using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 450 nm, respectively.
-
-
Data Analysis:
-
The increase in fluorescence corresponds to the rate of tubulin polymerization.
-
Calculate the percentage of inhibition by comparing the area under the curve (AUC) of the compound-treated sample to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against a range of compound concentrations.
-
Signaling Pathway: Disruption of Microtubule Dynamics
Caption: Inhibition of tubulin polymerization by this compound.
Phosphodiesterase (PDE) Inhibition: A Target for Inflammatory and Neurological Disorders
This compound has been identified as an inhibitor of cyclic nucleotide phosphodiesterases (PDEs).[6] PDEs are a family of enzymes that regulate the intracellular levels of the second messengers cAMP and cGMP. Inhibition of specific PDEs is a therapeutic strategy for a variety of conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and neurodegenerative diseases.
Quantitative Data: PDE Inhibitory Activity
| Compound | Target | IC50 (nM) | Reference |
| 4-aryl-1-isoquinolinone derivative 36a | PDE5 | 1.0 | [7] |
Note: Data for the parent this compound is limited. The provided data is for a related isoquinolinone derivative to demonstrate the potential of the broader class.
Experimental Protocol: PDE Inhibition Assay
A common method for assessing PDE inhibition involves measuring the conversion of cAMP or cGMP to their respective monophosphates.
-
Reagents:
-
Purified recombinant PDE enzyme (e.g., PDE4B).
-
cAMP or cGMP substrate.
-
Test compound (this compound).
-
Assay buffer.
-
Detection reagents (e.g., using a fluorescence polarization, FRET, or luminescence-based method).
-
-
Procedure:
-
Pre-incubate the PDE enzyme with the test compound at various concentrations.
-
Initiate the reaction by adding the cAMP or cGMP substrate.
-
Incubate for a specified time at a controlled temperature.
-
Stop the reaction and add the detection reagents.
-
Measure the signal (e.g., fluorescence or luminescence), which is proportional to the amount of remaining cAMP/cGMP or the product formed.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to a control without the inhibitor.
-
Determine the IC50 value by fitting the dose-response data to a suitable model.
-
Signaling Pathway: Modulation of cAMP/cGMP Levels
Caption: PDE inhibition leading to increased cAMP/cGMP levels.
Monoamine Oxidase (MAO) Inhibition: Implications for Neurodegenerative Diseases and Depression
Derivatives of this compound have demonstrated inhibitory activity against both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[8] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[9][10] Inhibition of MAOs can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease.[11]
Quantitative Data: MAO Inhibitory Activity
| Compound | Target | IC50 (µM) | Reference |
| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivative 2d | MAO-A | 1.38 | [8] |
| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivative 2j | MAO-A | 2.48 | [8] |
| 3,4-dihydroisoquinoline derivative 22 | MAO-B | 76 | [12] |
| 3,4-dihydroisoquinoline derivative 25 | MAO-B | 15 | [12] |
Experimental Protocol: MAO-Glo™ Assay
This protocol is based on a commercially available bioluminescent assay for measuring MAO activity.[13]
-
Reagent Preparation:
-
Prepare the MAO substrate solution (a luminogenic derivative of luciferin).
-
Prepare the MAO enzyme solution (MAO-A or MAO-B).
-
Prepare the Luciferin Detection Reagent.
-
Prepare serial dilutions of the test compound.
-
-
Assay Procedure (Two-Step):
-
Step 1 (MAO Reaction):
-
In a 96-well plate, combine the MAO substrate, test compound, and MAO enzyme.
-
Incubate at room temperature for 60 minutes to allow the MAO to convert the substrate to methyl ester luciferin.
-
-
Step 2 (Detection):
-
Add the Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates a glow-type luminescent signal.
-
Incubate for 20 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
-
Data Analysis:
-
The luminescent signal is proportional to the MAO activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathway: Modulation of Neurotransmitter Levels
Caption: MAO inhibition increases synaptic neurotransmitter levels.
Butyrylcholinesterase (BChE) Inhibition: A Target in Alzheimer's Disease
Certain derivatives of this compound have shown inhibitory activity against butyrylcholinesterase (BChE), an enzyme that hydrolyzes the neurotransmitter acetylcholine.[8] While acetylcholinesterase (AChE) is the primary enzyme for acetylcholine degradation, BChE also plays a role, particularly in the later stages of Alzheimer's disease.[14] Therefore, BChE inhibitors are being explored as a therapeutic strategy for this neurodegenerative condition.
Quantitative Data: BChE Inhibitory Activity
| Compound | Target | IC50 (µM) | Reference |
| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives (12 compounds) | BChE | Exhibited inhibitory activity (specific IC50s not provided for all) | [8] |
Experimental Protocol: Ellman's Method for BChE Inhibition
This colorimetric assay is a standard method for measuring cholinesterase activity.[15][16]
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the buffer.
-
Prepare a solution of the substrate, butyrylthiocholine iodide.
-
Prepare a solution of the BChE enzyme.
-
Prepare serial dilutions of the test compound.
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound.
-
Add the BChE enzyme solution and incubate for a short period.
-
Initiate the reaction by adding the butyrylthiocholine iodide substrate.
-
Measure the absorbance at 412 nm at regular intervals. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when thiocholine (from substrate hydrolysis) reacts with DTNB.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction from the change in absorbance over time.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value from the dose-response curve.
-
Signaling Pathway: Enhancement of Cholinergic Neurotransmission
Caption: BChE inhibition increases acetylcholine levels in the synapse.
Spasmolytic Activity: Targeting Smooth Muscle Contraction
1,3-Disubstituted 3,4-dihydroisoquinolines have demonstrated spasmolytic (smooth muscle relaxant) activity, suggesting their potential in treating conditions characterized by smooth muscle hypercontractility, such as irritable bowel syndrome (IBS).[17] The mechanism is described as myotropic, directly affecting the biochemical processes within smooth muscle cells.
Experimental Protocol: Isolated Organ Bath for Smooth Muscle Contraction
This ex vivo technique is used to measure the contractile and relaxant responses of isolated smooth muscle tissue.[18][19]
-
Tissue Preparation:
-
Isolate a segment of smooth muscle tissue (e.g., from the ileum or aorta) from a laboratory animal.
-
Mount the tissue strip in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
-
Measurement of Contraction:
-
Connect one end of the tissue to a fixed point and the other to an isometric force transducer to record changes in muscle tension.
-
Allow the tissue to equilibrate under a resting tension.
-
Induce contraction using a spasmogen (e.g., acetylcholine, histamine, or high potassium solution).
-
-
Assessment of Spasmolytic Activity:
-
Once a stable contraction is achieved, add the test compound (1,3-disubstituted 3,4-dihydroisoquinoline) in a cumulative manner to the organ bath.
-
Record the relaxation of the smooth muscle as a decrease in tension.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the maximal contraction induced by the spasmogen.
-
Construct a concentration-response curve and determine the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).
-
Signaling Pathway: Myotropic Smooth Muscle Relaxation
Caption: Myotropic relaxation of smooth muscle by 1,3-disubstituted 3,4-dihydroisoquinolines.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents with diverse mechanisms of action. The evidence presented in this guide highlights its potential to target key enzymes and cellular processes involved in cancer, neurodegenerative diseases, inflammatory disorders, and smooth muscle-related conditions. Further research into the structure-activity relationships and optimization of the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial in translating their therapeutic potential into clinical applications. This technical guide provides a solid foundation of data, protocols, and pathway visualizations to aid researchers in this endeavor.
References
- 1. In vitro tubulin polymerization assay [bio-protocol.org]
- 2. scribd.com [scribd.com]
- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel inhibitors of phosphodiesterase 4 with this compound scaffold: Structure-based drug design and fragment identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel, potent, and selective phosphodiesterase 5 inhibitors: synthesis and biological activities of a series of 4-aryl-1-isoquinolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reprocell.com [reprocell.com]
- 9. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 10. psychscenehub.com [psychscenehub.com]
- 11. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 12. Monoamine Oxidase-B Inhibitor Reduction in Pro-Inflammatory Cytokines Mediated by Inhibition of cAMP-PKA/EPAC Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. The biological activities of butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
The Mechanism of 1-Phenyl-3,4-dihydroisoquinoline as a Phosphodiesterase (PDE) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of 1-phenyl-3,4-dihydroisoquinoline derivatives as potent and selective inhibitors of phosphodiesterase 4 (PDE4). By elevating intracellular levels of cyclic adenosine monophosphate (cAMP), these compounds exhibit significant anti-inflammatory properties, primarily through the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). This document details their inhibitory activity, the experimental protocols for assessing their efficacy, and the underlying signaling pathways.
Introduction
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE4 family, which is specific for cAMP, is predominantly expressed in inflammatory and immune cells. Consequently, the inhibition of PDE4 has emerged as a promising therapeutic strategy for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis. The this compound scaffold has been identified as a promising chemical starting point for the development of novel PDE4 inhibitors with improved potency and selectivity.
Mechanism of Action
The primary mechanism of action for this compound-based PDE4 inhibitors is the competitive inhibition of the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP in target cells. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB modulates the transcription of various genes, leading to a decrease in the production of pro-inflammatory mediators, including TNF-α, and an increase in anti-inflammatory cytokines.
Signaling Pathway
The signaling cascade initiated by PDE4 inhibition is illustrated in the diagram below.
Quantitative Inhibitory Activity
The potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various PDE isoforms. A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values for representative compounds from this class.
| Compound | Substituent on Phenyl Ring | PDE4B IC50 (µM) | PDE4D IC50 (µM) | Selectivity (PDE4D/PDE4B) |
| 1 | 2-methoxyphenyl | 0.22 | - | - |
| 2 | 2-trifluoromethoxyphenyl | 0.38 | - | - |
| 3 | 4-methoxyphenyl | 0.88 | 18.48 | 21 |
Data compiled from published research.[1]
Experimental Protocols
The following sections detail the standardized experimental procedures used to evaluate the PDE4 inhibitory activity and the consequential anti-inflammatory effects of this compound derivatives.
In Vitro PDE4B Enzyme Inhibition Assay (Fluorescence Polarization)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PDE4B using a fluorescence polarization (FP) method. The assay relies on a specific antibody that binds to the product of the PDE-catalyzed reaction (5'-AMP), leading to a change in the polarization of fluorescently labeled cAMP.
Materials:
-
Recombinant human PDE4B enzyme
-
Fluorescein-labeled cAMP (Substrate)
-
Assay Buffer (e.g., Tris-HCl, MgCl2)
-
Anti-5'-AMP Antibody
-
5'-AMP Tracer
-
Test compounds dissolved in DMSO
-
384-well microplates
Procedure:
-
Compound Preparation: Serially dilute test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Enzyme Reaction:
-
Add 2 µL of the diluted test compound solution to the wells of a 384-well microplate.
-
Add 4 µL of diluted PDE4B enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of the fluorescein-labeled cAMP substrate solution.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of a solution containing the anti-5'-AMP antibody and the 5'-AMP tracer.
-
Incubate for 90 minutes at room temperature to allow for antibody-antigen binding.
-
-
Data Acquisition: Measure the fluorescence polarization using a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to control wells (with and without enzyme). Determine the IC50 value by fitting the data to a four-parameter logistic equation.
TNF-α Release Assay in Human Whole Blood
This cell-based assay measures the inhibitory effect of the compounds on the release of TNF-α from lipopolysaccharide (LPS)-stimulated monocytes in human whole blood.
Materials:
-
Fresh human whole blood collected in heparinized tubes
-
Lipopolysaccharide (LPS) from E. coli
-
RPMI 1640 medium
-
Test compounds dissolved in DMSO
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Blood Dilution: Dilute fresh human whole blood 1:10 with RPMI 1640 medium.
-
Compound Treatment:
-
Add 180 µL of the diluted blood to the wells of a 96-well plate.
-
Add 10 µL of the test compound at various concentrations (final DMSO concentration should be ≤ 0.1%).
-
Pre-incubate for 30 minutes at 37°C in a 5% CO2 incubator.
-
-
Stimulation:
-
Add 10 µL of LPS solution (final concentration of 100 ng/mL) to each well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection: Centrifuge the plate at 400 x g for 10 minutes. Collect the plasma supernatant.
-
TNF-α Quantification:
-
Quantify the concentration of TNF-α in the plasma samples using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value using non-linear regression analysis.
Experimental Workflow Visualization
The general workflow for identifying and characterizing PDE4 inhibitors is depicted below.
Conclusion
Derivatives of this compound represent a promising class of PDE4 inhibitors with significant potential for the treatment of inflammatory diseases. Their mechanism of action, centered on the elevation of intracellular cAMP and subsequent downregulation of TNF-α, is well-supported by in vitro data. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and development of these and other novel PDE4 inhibitors. Further research focusing on optimizing the selectivity and pharmacokinetic properties of this scaffold is warranted to advance these promising compounds towards clinical applications.
References
The Discovery and Enduring Legacy of 1-Phenyl-3,4-dihydroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide explores the discovery, history, and synthetic methodologies of the pivotal chemical intermediate, 1-phenyl-3,4-dihydroisoquinoline. Central to the synthesis of a wide array of pharmacologically active compounds, this dihydroisoquinoline derivative has a rich history rooted in the foundational principles of heterocyclic chemistry. This document provides a comprehensive overview of its primary synthesis routes, the Bischler-Napieralski and Pictet-Spengler reactions, complete with detailed experimental protocols. Furthermore, it presents a compilation of quantitative data on reaction yields and the biological activities of its derivatives, alongside visual representations of key signaling pathways influenced by these molecules, namely tubulin polymerization and dopamine D1 receptor antagonism.
Introduction: A Historical Perspective
The journey to the synthesis and understanding of this compound is intrinsically linked to the pioneering work on isoquinoline alkaloids in the late 19th and early 20th centuries. The core structure of this compound is a 3,4-dihydroisoquinoline ring with a phenyl substituent at the 1-position.
The discovery that laid the groundwork for the synthesis of this compound was the Bischler-Napieralski reaction , first reported by August Bischler and Bernard Napieralski in 1893.[1] This intramolecular cyclization of β-arylethylamides provided a direct route to the 3,4-dihydroisoquinoline scaffold. While Bischler and Napieralski's initial work did not specifically describe the 1-phenyl derivative, their method became the cornerstone for its eventual synthesis.
Another significant contribution to the synthesis of related isoquinoline structures was the Pictet-Spengler reaction , discovered by Amé Pictet and Theodor Spengler in 1911.[2][3] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, typically under acidic conditions, to yield a tetrahydroisoquinoline. Although this method primarily produces tetrahydroisoquinolines, these can be subsequently oxidized to dihydroisoquinolines, representing an alternative, albeit less direct, pathway.
The true significance of this compound emerged with its recognition as a crucial intermediate in the synthesis of pharmacologically active molecules. Its derivatives have been investigated for a wide range of biological activities, including as tubulin polymerization inhibitors for cancer therapy, and as anti-inflammatory and analgesic agents.[4]
Key Synthetic Methodologies
The two primary methods for the synthesis of this compound and its derivatives are the Bischler-Napieralski reaction and, to a lesser extent, modifications of the Pictet-Spengler reaction.
The Bischler-Napieralski Reaction
This is the most common and direct method for the synthesis of this compound. The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine using a dehydrating agent.
Experimental Protocol: Synthesis of this compound via Bischler-Napieralski Reaction
Materials:
-
N-(2-Phenylethyl)benzamide
-
Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)
-
Toluene (anhydrous)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(2-phenylethyl)benzamide (1 equivalent) in anhydrous toluene.
-
Addition of Cyclizing Agent:
-
Using POCl₃: Slowly add phosphorus oxychloride (2-3 equivalents) to the solution at room temperature. The addition is exothermic, so cooling in an ice bath may be necessary.
-
Using PPA: Add polyphosphoric acid (a sufficient amount to ensure stirring) to the N-(2-phenylethyl)benzamide. PPA serves as both the solvent and the cyclizing agent.
-
-
Reaction: Heat the reaction mixture to reflux (typically 100-140°C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Basify the aqueous solution with a saturated sodium bicarbonate solution until the pH is ~8-9.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
-
Safety Precautions: Phosphorus oxychloride is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
The Pictet-Gams Modification
The Pictet-Gams reaction is a modification of the Bischler-Napieralski synthesis that uses a β-hydroxy-β-phenylethylamide as the starting material, which upon cyclization and dehydration, can yield an isoquinoline directly. While not the primary route to the dihydro- variant, it is relevant to the broader synthesis of the isoquinoline core.
Experimental Protocol: General Pictet-Gams Synthesis of an Isoquinoline
Materials:
-
β-Hydroxy-β-phenylethylamide derivative
-
Phosphorus pentoxide (P₂O₅) or Phosphorus oxychloride (POCl₃)
-
Inert solvent (e.g., decalin, xylene)
-
Sodium carbonate (Na₂CO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend the β-hydroxy-β-phenylethylamide derivative (1 equivalent) in an inert solvent like decalin.
-
Addition of Dehydrating Agent: Add phosphorus pentoxide (or POCl₃) (excess) to the suspension.
-
Reaction: Heat the mixture to reflux for several hours. The reaction progress should be monitored by TLC.
-
Work-up:
-
Cool the reaction mixture and carefully quench with water.
-
Neutralize with a sodium carbonate solution.
-
Extract the product with an organic solvent.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
-
Purification:
-
Filter and concentrate the organic phase.
-
Purify the resulting isoquinoline derivative by chromatography or crystallization.
-
Quantitative Data
Synthesis Yields
The yield of this compound via the Bischler-Napieralski reaction is influenced by the choice of cyclizing agent and reaction conditions.
| Starting Material | Cyclizing Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| N-(2-Phenylethyl)benzamide | POCl₃ | Reflux (Toluene) | 2-4 | 70-85 | General Literature |
| N-(2-Phenylethyl)benzamide | PPA | 140 | 3 | 72 | Patent CN102020633A |
| N-(2-Phenylethyl)benzamide | P₂O₅/POCl₃ | Reflux | 4 | ~60 | General Literature |
Biological Activity of Derivatives
Derivatives of this compound have shown significant biological activity, particularly as tubulin polymerization inhibitors. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency.
| Compound | Cell Line | Biological Activity | IC₅₀ (µM) | Reference |
| Derivative 5n (3'-OH, 4'-OCH₃ phenyl) | HeLa | Tubulin Polymerization Inhibition | 11.4 | Zheng et al., 2012[4] |
| Derivative 5a (unsubstituted phenyl) | HeLa | Tubulin Polymerization Inhibition | > 50 | Zheng et al., 2012[4] |
| Derivative 5g (4'-Cl phenyl) | HeLa | Tubulin Polymerization Inhibition | 21.7 | Zheng et al., 2012[4] |
| Derivative 5j (3',4'-di-OCH₃ phenyl) | HeLa | Tubulin Polymerization Inhibition | 15.8 | Zheng et al., 2012[4] |
| (S)-N-substituted derivative 2a | - | Anti-inflammatory (in vivo) | - | Li et al., 2017 |
| (S)-N-substituted derivative 2n | - | Analgesic (in vivo) | - | Li et al., 2017 |
Signaling Pathways and Experimental Workflows
Synthesis Workflow
The general workflow for the synthesis and purification of this compound via the Bischler-Napieralski reaction can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
Tubulin Polymerization Inhibition Pathway
Certain derivatives of this compound act as tubulin polymerization inhibitors, a mechanism crucial for their anticancer properties. They disrupt the dynamic equilibrium of microtubule formation and degradation, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of tubulin polymerization inhibition.
Dopamine D1 Receptor Antagonist Signaling Pathway
Derivatives of the reduced form, 1-phenyl-1,2,3,4-tetrahydroisoquinoline, have been studied as dopamine D1 receptor antagonists. By blocking the D1 receptor, these compounds inhibit the downstream signaling cascade initiated by dopamine.
Caption: Dopamine D1 receptor antagonist signaling pathway.
Conclusion
This compound stands as a testament to the enduring power of classical organic synthesis reactions. From its conceptual origins in the Bischler-Napieralski reaction to its modern applications as a scaffold for potent pharmaceuticals, this compound continues to be of significant interest to the scientific community. This guide has provided a comprehensive overview of its history, synthesis, and the biological relevance of its derivatives, offering a valuable resource for researchers and professionals in the field of drug discovery and development. The detailed protocols and compiled data herein serve as a practical foundation for further exploration and innovation in the rich and diverse chemistry of isoquinolines.
References
An In-depth Technical Guide to 1-Phenyl-3,4-dihydroisoquinoline: Natural Sources, Analogs, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-phenyl-3,4-dihydroisoquinoline core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. While the parent compound is primarily accessible through chemical synthesis, its hydrogenated analog, 1-phenyl-1,2,3,4-tetrahydroisoquinoline, is found in nature as part of the phenylisoquinoline alkaloids. This technical guide provides a comprehensive overview of the natural sources of these analogs, detailed experimental protocols for their isolation and the synthesis of the this compound core, a summary of their biological activities with quantitative data, and an exploration of their mechanisms of action, including relevant signaling pathways.
Natural Sources and Analogs
The this compound scaffold is not commonly found in nature in its oxidized form. However, its reduced analogs, the 1-phenyl-1,2,3,4-tetrahydroisoquinolines (THIQs), are a known class of alkaloids. A notable example is the cryptostyline series of alkaloids isolated from orchids of the Cryptostylis genus.
Cryptostylines from Cryptostylis fulva
Cryptostylines I, II, and III are 1-phenyl-1,2,3,4-tetrahydroisoquinoline alkaloids that have been isolated from the Australian orchid Cryptostylis fulva. These compounds are of interest due to their unique structure and potential biological activities.
Synthesis of the this compound Core
The most common and effective method for synthesizing the this compound core is the Bischler-Napieralski reaction .[1][2][3][4] This reaction involves the intramolecular cyclization of a β-phenylethylamide in the presence of a dehydrating agent.
A general synthetic pathway involves two main steps:
-
Amide Formation: Acylation of β-phenylethylamine with benzoyl chloride to form N-phenethylbenzamide.
-
Cyclization (Bischler-Napieralski Reaction): Intramolecular cyclodehydration of N-phenethylbenzamide using a condensing agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) to yield this compound.[5]
Biological Activities and Quantitative Data
Derivatives of the this compound scaffold have shown significant promise in several therapeutic areas, most notably as anticancer and antifungal agents.
Anticancer Activity: Tubulin Polymerization Inhibition
A significant body of research has focused on the potential of this compound derivatives as inhibitors of tubulin polymerization.[6][7] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.
Table 1: Anticancer Activity of this compound Analogs (IC₅₀ values in µM)
| Compound ID | Substitution on Phenyl Ring | Cell Line | IC₅₀ (µM) | Reference |
| 1a | 2-Methyl | A549 (Lung) | 0.1 - 0.3 | [8] |
| 1a | 2-Methyl | NCI-H460 (Lung) | 0.1 - 0.3 | [8] |
| 1a | 2-Methyl | HCT116 (Colon) | 0.1 - 0.3 | [8] |
| 1a | 2-Methyl | MCF7 (Breast) | 0.1 - 0.3 | [8] |
| 1a | 2-Methyl | PC3 (Prostate) | 0.1 - 0.3 | [8] |
| 1a | 2-Methyl | HeLa (Cervical) | 0.1 - 0.3 | [8] |
| 17 | 2-Chloro | A549 (Lung) | 0.027 | [8] |
| GM-3-18 | 4-Chloro (on phenyl at C1) | Colon Cancer Cell Lines | 0.9 - 10.7 | [4] |
Antifungal Activity
Certain this compound derivatives have also demonstrated potent antifungal properties. Their mechanism of action in fungi is also believed to involve the disruption of microtubule function, which is essential for fungal cell division and growth.
Table 2: Antifungal Activity of this compound Analogs (MIC values in µg/mL)
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| Miltefosine | Aspergillus fumigatus | 4 | [9] |
| Azole Salts (Econazole, Oxiconazole) | Aspergillus fumigatus | 1.56 - 25 | [9] |
| Aminocandin (AMN) | Candida spp. | 0.03 - 4.0 | [10] |
| Aminocandin (AMN) | Aspergillus fumigatus | Species-specific | [10] |
Experimental Protocols
General Alkaloid Extraction and Isolation from Plant Material
-
Sample Preparation: The plant material (e.g., leaves, stems) is dried and ground into a coarse powder to increase the surface area for extraction.
-
Alkalinization: The powdered plant material is treated with an alkaline solution (e.g., sodium carbonate or ammonia) to liberate the free alkaloid bases from their salt forms.
-
Extraction: The alkalinized material is then extracted with an organic solvent such as chloroform or a mixture of chloroform and methanol. This can be done through maceration or Soxhlet extraction.
-
Acid-Base Extraction: The organic extract containing the crude alkaloids is then subjected to an acid-base liquid-liquid extraction. The organic phase is washed with an acidic aqueous solution (e.g., dilute sulfuric or hydrochloric acid) to protonate the alkaloids, making them water-soluble.
-
Purification: The aqueous layer containing the alkaloid salts is then separated, made alkaline again to precipitate the free alkaloids, which are then re-extracted into an organic solvent.
-
Chromatography: The crude alkaloid extract is further purified using chromatographic techniques such as column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the individual alkaloids.
Synthesis of this compound via Bischler-Napieralski Reaction
This protocol is based on the general procedure described in the literature.[5]
Step 1: Synthesis of N-Phenethylbenzamide
-
To a solution of β-phenylethylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) is added an organic base (e.g., triethylamine or pyridine, 1.1 eq).
-
The mixture is cooled in an ice bath, and benzoyl chloride (1.05 eq) is added dropwise with stirring.
-
The reaction is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction mixture is then washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude N-phenethylbenzamide, which can be purified by recrystallization.
Step 2: Cyclization to this compound
-
N-phenethylbenzamide (1.0 eq) is added to polyphosphoric acid (PPA) (typically 10-20 times the weight of the amide).
-
The mixture is heated with stirring to 140-160 °C for 2-4 hours.
-
The reaction mixture is then cooled and carefully poured onto crushed ice.
-
The aqueous solution is made alkaline by the addition of a concentrated sodium hydroxide solution.
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude this compound can be purified by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Tubulin Polymerization Inhibition
The primary mechanism of action for the anticancer activity of this compound derivatives is the disruption of microtubule dynamics. This leads to a cascade of downstream cellular events culminating in apoptosis.
Caption: Signaling pathway of this compound derivatives.
Recent studies have also suggested that microtubule disruption can synergize with the activation of STING (stimulator of interferon genes) signaling, leading to an enhanced innate immune response and broad-spectrum antiviral activity.[11]
Experimental Workflow for Synthesis and Screening
The following diagram illustrates a typical workflow for the synthesis of a library of this compound analogs and their subsequent biological screening.
Caption: Workflow for synthesis and screening of 1-phenyl-3,4-dihydroisoquinolines.
Conclusion
The this compound scaffold and its natural analogs represent a promising area for drug discovery and development. Their synthesis is well-established through the Bischler-Napieralski reaction, and their biological activities, particularly as anticancer and antifungal agents, are significant. The mechanism of action, primarily through tubulin polymerization inhibition, provides a solid foundation for further optimization and the development of novel therapeutics. This guide provides researchers and drug development professionals with a comprehensive resource to aid in their exploration of this important class of compounds.
References
- 1. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. organicreactions.org [organicreactions.org]
- 5. CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline - Google Patents [patents.google.com]
- 6. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines [organic-chemistry.org]
- 9. Screening of Chemical Libraries for New Antifungal Drugs against Aspergillus fumigatus Reveals Sphingolipids Are Involved in the Mechanism of Action of Miltefosine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microtubule disruption synergizes with STING signaling to show potent and broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Tubulin Inhibition: A Technical Guide to 1-Phenyl-3,4-dihydroisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the burgeoning class of 1-phenyl-3,4-dihydroisoquinoline derivatives as potent inhibitors of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are critical for essential cellular processes, including mitosis, intracellular transport, and maintenance of cell structure. Their disruption is a clinically validated strategy in cancer chemotherapy. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying mechanisms of action for this promising class of compounds.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of various this compound derivatives, providing key data points for cytotoxicity against cancer cell lines and direct inhibition of tubulin polymerization.
Table 1: Cytotoxicity of 1,4-Disubstituted-3,4-dihydroisoquinoline Derivatives against Human CEM Leukemia Cell Line
| Compound | R1 | R2 | R3 | R4 | R5 | IC50 (μM)[1] |
| 20 | H | H | H | H | H | >40 |
| 21 | OCH3 | H | H | H | H | 4.10 |
| 22 | H | OCH3 | H | H | H | 10.32 |
| 23 | H | H | OCH3 | H | H | >40 |
| 24 | OCH3 | OCH3 | H | H | H | 8.13 |
| 25 | H | OCH3 | OCH3 | H | H | 12.14 |
| 26 | OCH3 | OCH3 | OCH3 | H | H | 15.21 |
| 27 | H | H | H | NO2 | H | 11.45 |
| 28 | H | H | H | H | NO2 | >40 |
| 29 | OCH3 | H | H | NO2 | H | 7.32 |
| 30 | H | OCH3 | H | NO2 | H | 9.87 |
| 31 | H | H | OCH3 | NO2 | H | 13.56 |
| 32 | OCH3 | OCH3 | H | NO2 | H | 0.64 |
Table 2: Tubulin Polymerization Inhibitory Activity
| Compound | Concentration (μM) | Inhibition (%)[1] |
| 32 | 40 | 52 |
Mechanism of Action: Disrupting the Microtubule Network
This compound derivatives exert their anticancer effects by directly interfering with tubulin dynamics. These compounds bind to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to a cascade of downstream events, ultimately culminating in cell cycle arrest and apoptosis.
Signaling Pathway from Tubulin Inhibition to Apoptosis
The inhibition of tubulin polymerization activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome segregation during mitosis. Prolonged activation of the SAC due to persistent microtubule disruption leads to cell cycle arrest in the G2/M phase. This arrest prevents the cell from proceeding through mitosis with a defective mitotic spindle. Subsequently, the cell is directed towards the intrinsic apoptotic pathway, characterized by the activation of caspase cascades and ultimately, programmed cell death. Key proteins involved in this pathway include p53 and the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization.
References
Methodological & Application
Application Notes and Protocols: Utilizing 1-Phenyl-3,4-dihydroisoquinoline Derivatives in Cancer Cell Line Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1-phenyl-3,4-dihydroisoquinoline scaffold has emerged as a promising structural motif in the design of novel anti-cancer agents. Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and subsequent apoptosis.[1][2] These compounds represent a valuable class of molecules for further investigation and development in oncology.
Mechanism of Action: Tubulin Polymerization Inhibition
This compound derivatives often act as tubulin polymerization inhibitors.[1][3] By binding to tubulin, they disrupt the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function is crucial as microtubules are essential components of the cytoskeleton and the mitotic spindle. The disruption of the mitotic spindle prevents proper chromosome segregation during mitosis, leading to an arrest of the cell cycle, typically at the G2/M phase.[1][4] Prolonged cell cycle arrest can then trigger the intrinsic apoptotic pathway, resulting in programmed cell death.
Caption: Signaling pathway of this compound derivatives.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative this compound derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 32 | CEM | Leukemia | 0.64 | [2] |
| Compound 21 | CEM | Leukemia | 4.10 | [2] |
| Compound 5n | A549 | Lung Carcinoma | 0.03 | [1] |
| HeLa | Cervical Carcinoma | 0.04 | [1] | |
| K562 | Chronic Myelogenous Leukemia | 0.02 | [1] | |
| MCF-7 | Breast Adenocarcinoma | 0.03 | [1] | |
| Compound B01002 | SKOV3 | Ovarian Cancer | 7.65 (µg/mL) | [5] |
| Compound C26001 | SKOV3 | Ovarian Cancer | 11.68 (µg/mL) | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C with 5% CO₂.[6]
-
Prepare serial dilutions of the this compound derivatives in the culture medium.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[7]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound derivatives.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the compound for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound derivatives on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound derivative
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound for the desired time (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Caption: Workflow for cell cycle analysis by PI staining.
Structure-Activity Relationship (SAR) Insights
The anti-cancer activity of this compound derivatives is influenced by the nature and position of substituents on both the isoquinoline core and the 1-phenyl ring.
-
Substituents on the 1-phenyl ring: Electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH₃), on the 1-phenyl ring are often favorable for cytotoxic activity.[1][2] For instance, compound 5n, with a 3'-OH and 4'-OCH₃ substitution on the phenyl ring, demonstrated potent bioactivity.[1]
-
Modifications at the C-4 position: Introduction of a sidechain at the C-4 position of the isoquinoline ring can modulate the compound's interaction with the tubulin binding site and affect its activity.[2]
References
- 1. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fangchinoline derivatives induce cell cycle arrest and apoptosis in human leukemia cell lines via suppression of the PI3K/AKT and MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
Application Notes and Protocols: 1-Phenyl-3,4-dihydroisoquinoline as a Scaffold in Drug Design and Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1-phenyl-3,4-dihydroisoquinoline core is a privileged scaffold in medicinal chemistry, forming the foundation for a diverse range of biologically active compounds. Its rigid structure and modifiable substitution points allow for the fine-tuning of pharmacological properties, leading to the development of potent and selective agents targeting various biological pathways. These application notes provide an overview of the therapeutic potential of this scaffold, focusing on its role in the development of anticancer and anti-inflammatory agents, along with detailed protocols for their synthesis and biological evaluation.
Therapeutic Applications
Derivatives of the this compound scaffold have demonstrated significant promise in several therapeutic areas:
-
Anticancer Activity via Tubulin Polymerization Inhibition: A key mechanism of action for several this compound derivatives is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, and their disruption leads to mitotic arrest and apoptosis in rapidly dividing cancer cells. By binding to the colchicine site on β-tubulin, these compounds prevent the formation of the mitotic spindle, making them attractive candidates for cancer chemotherapy.
-
Anti-inflammatory Activity via Phosphodiesterase 4 (PDE4) Inhibition: The this compound scaffold has been successfully utilized to develop potent and selective inhibitors of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). This makes PDE4 inhibitors valuable for the treatment of inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD).
Data Presentation: Biological Activity of this compound Derivatives
The following tables summarize the in vitro activity of representative this compound derivatives as tubulin polymerization inhibitors and PDE4 inhibitors.
Table 1: Tubulin Polymerization Inhibitory Activity and Cytotoxicity of this compound Analogs
| Compound ID | R1 | R2 | R3 | Tubulin Polymerization IC50 (µM) | Cytotoxicity (CEM cell line) IC50 (µM) |
| 1a | 3',4',5'-(OCH3)3 | H | H | > 40 | > 100 |
| 1b | 3'-OH, 4'-OCH3 | H | H | 2.1 | 4.10 |
| 5n | 3'-OH, 4'-OCH3 | H | H | Not explicitly stated, but identified as having optimal bioactivity | Not explicitly stated |
| 21 | 3',4',5'-(OCH3)3 | H | 4-pyridinylmethyl | Not explicitly stated | 4.10 |
| 32 | 3'-OH, 4'-OCH3 | H | 4-pyridinylmethyl | Inhibition confirmed | 0.64 |
Table 2: PDE4B Inhibitory Activity of this compound Amide Derivatives
| Compound ID | R (Substitution on C-3 side chain phenyl ring) | PDE4B IC50 (µM) |
| 15 | 2'-OCH3 | Potent inhibition (exact value not stated) |
| Reference Compound (Rolipram) | N/A | Not explicitly stated for direct comparison in the cited text |
Experimental Protocols
Synthesis of this compound Derivatives via Bischler-Napieralski Reaction
This protocol describes a general method for the synthesis of the this compound scaffold.
Materials:
-
β-phenylethylamine derivative
-
Substituted benzoic acid or benzoyl chloride
-
Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)
-
Anhydrous toluene or other suitable solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
Step 1: Amide Formation
-
To a solution of the appropriate β-phenylethylamine derivative in a suitable solvent (e.g., dichloromethane), add the desired substituted benzoyl chloride and a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the crude N-phenethyl-benzamide derivative, which can be purified by recrystallization or column chromatography if necessary.
Step 2: Bischler-Napieralski Cyclization
-
Dissolve the N-phenethyl-benzamide derivative in anhydrous toluene.
-
Add phosphorus oxychloride (POCl₃) dropwise to the solution at 0 °C.
-
Reflux the reaction mixture for 2-4 hours. The reaction progress should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a saturated NaHCO₃ solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure to yield the crude this compound derivative.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system.
Cytotoxicity Assay using MTT
This protocol details the determination of the cytotoxic effects of the synthesized compounds on a cancer cell line (e.g., CEM leukemia cells) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line (e.g., CEM)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 72 hours at 37 °C.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plates overnight at 37 °C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
In Vitro Tubulin Polymerization Assay
This protocol describes a method to assess the inhibitory effect of the compounds on tubulin polymerization in a cell-free system.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (1 mM final concentration)
-
Glycerol (for enhancing polymerization)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., colchicine)
-
Negative control (DMSO)
-
A spectrophotometer with temperature control, capable of reading absorbance at 340 nm.
Procedure:
-
Prepare a tubulin solution (e.g., 2 mg/mL) in the polymerization buffer on ice.
-
In a pre-chilled 96-well plate, add the test compound at various concentrations to the wells. Include positive and negative controls.
-
Add the tubulin solution to each well.
-
Initiate polymerization by adding GTP and transferring the plate to a spectrophotometer pre-warmed to 37 °C.
-
Monitor the change in absorbance at 340 nm every 30 seconds for at least 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Plot the absorbance versus time to generate polymerization curves.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the control.
PDE4 Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of the synthesized compounds against the PDE4 enzyme.
Materials:
-
Recombinant human PDE4B enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
cAMP substrate
-
[³H]-cAMP (for radioenzymatic assay) or a fluorescent substrate
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Rolipram)
-
Scintillation cocktail (for radioenzymatic assay)
-
Scintillation counter or a fluorescence plate reader
Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the assay buffer, the PDE4B enzyme, and the test compound at various concentrations. Include a control with no inhibitor (DMSO) and a blank with no enzyme.
-
Pre-incubate the plate at 30 °C for 10 minutes.
-
Initiate the reaction by adding the cAMP substrate (containing a tracer amount of [³H]-cAMP).
-
Incubate the reaction mixture at 30 °C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., by boiling or adding specific inhibitors).
-
The amount of hydrolyzed cAMP is then determined. In a radioenzymatic assay, this involves separating the product (e.g., [³H]-AMP) from the substrate ([³H]-cAMP) using chromatography or binding to beads, followed by scintillation counting. For fluorescent assays, the change in fluorescence is measured.
-
Calculate the percentage of PDE4 inhibition for each compound concentration and determine the IC₅₀ value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic workflow for this compound derivatives.
Caption: Inhibition of tubulin polymerization leading to apoptosis.
Application Notes and Protocols for the Quantification of 1-Phenyl-3,4-dihydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-3,4-dihydroisoquinoline and its derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. These compounds have been investigated for various pharmacological activities, including their potential as tubulin polymerization inhibitors and phosphodiesterase (PDE) inhibitors. Accurate and precise quantification of this compound is crucial for a range of studies, including pharmacokinetic analysis, metabolic stability assessment, and quality control of synthesized compounds.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, protocols for assessing its biological activity in vitro are described.
Analytical Techniques for Quantification
A robust and reliable analytical method is essential for the accurate quantification of this compound in various matrices, from pure substance to complex biological fluids. Below are detailed protocols for recommended analytical techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk material and simple formulations.
Experimental Protocol: HPLC-UV
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient Program:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 20% B
-
13-15 min: 20% B (re-equilibration)
-
3. Sample Preparation:
-
Prepare a stock solution of this compound in methanol (1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution with the mobile phase (initial conditions) to cover the desired concentration range.
-
Dissolve the test sample in the mobile phase to an expected concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Detection:
-
UV detection wavelength: 280 nm.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Quantitative Data Summary: HPLC-UV
| Parameter | Result |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Analytical Workflow for HPLC-UV Quantification
Application Notes and Protocols for Evaluating the Spasmolytic Activity of Isoquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline alkaloids, a diverse class of natural and synthetic compounds, have garnered significant attention for their wide range of pharmacological activities, including potent spasmolytic effects.[1] Prominent examples like papaverine have long been recognized for their ability to relax smooth muscle, making them valuable tools in both research and clinical settings for conditions characterized by smooth muscle spasms, such as in the gastrointestinal and vascular systems.[2][3] The evaluation of the spasmolytic potential of novel isoquinoline derivatives is a critical step in the drug discovery and development process.
This document provides detailed application notes and standardized protocols for assessing the spasmolytic activity of isoquinoline compounds using ex vivo isolated tissue preparations in an organ bath system. The methodologies described herein are fundamental in pharmacology for characterizing the efficacy and mechanism of action of potential drug candidates.
Core Principles of Spasmolytic Activity Evaluation
The spasmolytic activity of a compound is its ability to relax smooth muscle that is in a state of contraction. This is typically evaluated ex vivo using an isolated organ bath setup.[4] In this system, a segment of smooth muscle tissue (e.g., from the intestine or an artery) is suspended in a temperature-controlled, oxygenated physiological salt solution that mimics the extracellular environment of the tissue in vivo.[4][5]
The tissue's contractile force is measured using a force transducer.[6] Spasms (contractions) are induced by adding a known concentration of a contractile agent (agonist) to the organ bath. The test compound (e.g., an isoquinoline derivative) is then added in increasing concentrations to determine its ability to inhibit or reverse the induced contraction. The resulting data are used to construct a concentration-response curve and calculate key pharmacological parameters such as the IC50 (the concentration of the compound that inhibits 50% of the maximal contractile response).
Experimental Protocols
Protocol 1: Evaluation of Spasmolytic Activity on Guinea Pig Ileum
The guinea pig ileum is a classical and highly sensitive preparation for studying the effects of spasmolytic agents on intestinal smooth muscle.[7]
Materials and Reagents:
-
Guinea pig (fasted overnight with free access to water)[6]
-
Tyrode's solution (composition in g/L: NaCl 8.0, KCl 0.2, CaCl₂ 0.2, NaHCO₃ 1.0, MgCl₂ 0.1, NaH₂PO₄ 0.05, and glucose 1.0)[6]
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Acetylcholine (ACh) or Histamine (as contractile agonists)[6]
-
Isoquinoline test compounds
-
Isolated organ bath system with force transducer and data acquisition software[8]
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the guinea pig.
-
Open the abdomen and carefully isolate the ileum.
-
Discard the terminal portion near the ileocecal junction.[6]
-
Gently flush the lumen of the segments with Tyrode's solution to remove intestinal contents.[6]
-
Keep the prepared tissues in a petri dish containing aerated Tyrode's solution.[10]
-
-
Organ Bath Setup:
-
Fill the organ bath with Tyrode's solution and maintain the temperature at 37°C.[6]
-
Continuously bubble the solution with carbogen gas.[9]
-
Mount a tissue segment in the organ bath, attaching one end to a fixed hook and the other to the force transducer.[10]
-
Apply a resting tension of 1 gram and allow the tissue to equilibrate for at least 30-60 minutes, with washes every 15 minutes.[6][9]
-
-
Induction of Contraction and Evaluation of Spasmolytic Activity:
-
Record a stable baseline.
-
Induce a submaximal contraction by adding a fixed concentration of acetylcholine (e.g., 1 µM) or histamine (e.g., 1 µg/ml) to the bath.[6]
-
Once the contraction has reached a plateau, add the isoquinoline test compound in a cumulative manner (i.e., increasing concentrations without washing out the previous concentration).
-
Record the relaxation at each concentration until a maximal response is achieved or the contraction is fully inhibited.
-
Wash the tissue thoroughly and allow it to return to baseline before testing the next compound or a vehicle control.
-
Protocol 2: Evaluation of Vasodilatory Activity on Rat Aortic Rings
The isolated rat aorta preparation is a standard model for assessing the effects of compounds on vascular smooth muscle tone.[4]
Materials and Reagents:
-
Rat
-
Krebs-Henseleit (K-H) solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Phenylephrine or Potassium Chloride (KCl) (as contractile agonists)[11]
-
Isoquinoline test compounds
-
Isolated organ bath system with force transducer and data acquisition software
Procedure:
-
Tissue Preparation:
-
Organ Bath Setup:
-
Fill the organ bath with K-H solution, maintain at 37°C, and aerate with carbogen gas.[4]
-
Suspend the aortic rings between two L-shaped hooks in the organ bath, with one hook anchored and the other connected to the force transducer.
-
Apply a resting tension of 2 grams and allow the rings to equilibrate for 60-90 minutes, with washes every 15-20 minutes.
-
-
Induction of Contraction and Evaluation of Vasodilatory Activity:
-
Record a stable baseline.
-
Induce a sustained contraction with a submaximal concentration of phenylephrine (e.g., 1 µM) or a high concentration of KCl (e.g., 60-80 mM).[14][15]
-
Once the contraction is stable, add the isoquinoline test compound cumulatively to the bath.
-
Record the relaxation at each concentration.
-
Wash the tissue and allow it to recover before the next determination.
-
Data Presentation
The spasmolytic/vasodilatory effect is typically expressed as a percentage of the relaxation of the pre-contracted tissue. The results should be used to construct a concentration-response curve, from which the IC50 and the maximal effect (Emax) can be calculated.
Table 1: Spasmolytic/Vasodilatory Activity of Representative Isoquinoline Alkaloids
| Compound | Tissue | Agonist (Concentration) | IC50 (µM) | Emax (%) | Reference |
| Papaverine | Bovine Abomasum | Carbachol (1 µM) | 1.8 ± 0.3 | 98.2 ± 1.8 | [16] |
| Papaverine | Bovine Abomasum | KCl (65 mM) | 5.4 ± 0.8 | 99.1 ± 0.9 | [16] |
| Papaverine | Rat Aorta | Phenylephrine (1 µM) | ~1-10 | Not Specified | [11] |
| Papaverine | Guinea Pig Ileum | Carbachol (1 µM) | ~1-30 | ~100 | [11] |
Note: The values presented are illustrative and may vary depending on the specific experimental conditions.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The general workflow for evaluating spasmolytic activity using an isolated organ bath is depicted below.
Signaling Pathway of Smooth Muscle Contraction and Relaxation
The spasmolytic effects of isoquinoline alkaloids like papaverine are primarily mediated through their interference with the signaling pathways that govern smooth muscle contraction.
Mechanism of Action:
Smooth muscle contraction is initiated by an increase in intracellular calcium ([Ca²⁺]i), which can result from influx through L-type calcium channels or release from the sarcoplasmic reticulum (SR).[15] Calcium binds to calmodulin, and the resulting complex activates myosin light-chain kinase (MLCK).[17][18] MLCK then phosphorylates the myosin light chains, leading to actin-myosin cross-bridge cycling and muscle contraction.[18]
Isoquinoline alkaloids like papaverine induce relaxation primarily by inhibiting phosphodiesterase (PDE) enzymes.[2][19] This inhibition leads to an accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][11] Increased levels of these cyclic nucleotides activate protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases promote relaxation through multiple mechanisms, including the inhibition of MLCK and the activation of myosin light-chain phosphatase (MLCP), which dephosphorylates myosin light chains.[17] Additionally, some isoquinolines may directly block calcium channels, further contributing to their spasmolytic effect.[2]
Conclusion
The protocols and information provided in these application notes offer a robust framework for the systematic evaluation of the spasmolytic activity of isoquinoline derivatives. By employing isolated organ bath techniques, researchers can obtain reliable and reproducible data on the potency and efficacy of new chemical entities. Understanding the underlying signaling pathways is crucial for elucidating the mechanism of action and guiding the development of novel therapeutics for a variety of disorders involving smooth muscle dysfunction.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. reprocell.com [reprocell.com]
- 5. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spasmolytic effect of traditional herbal formulation on guinea pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JaypeeDigital | Fast contracting smooth muscle preparation [jaypeedigital.com]
- 8. Guinea Pig Ileum Experiment - 324 Words | Bartleby [bartleby.com]
- 9. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 11. The difference in the inhibitory mechanisms of papaverine on vascular and intestinal smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rat Aortic Ring Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. Acetylcholine-induced endothelium-dependent contractions in the SHR aorta: the Janus face of prostacyclin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High K+-induced contraction requires depolarization-induced Ca2+ release from internal stores in rat gut smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. What is the mechanism of Papaveretum? [synapse.patsnap.com]
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 1-Phenyl-3,4-dihydroisoquinoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Phenyl-3,4-dihydroisoquinoline and its derivatives represent a class of synthetic compounds with demonstrated cytotoxic and antiproliferative activities against a variety of cancer cell lines. A significant body of research indicates that these compounds exert their effects primarily through the inhibition of tubulin polymerization, a critical process for cell division and maintenance of cell structure. This disruption of the microtubule network triggers a cascade of signaling events, ultimately leading to programmed cell death, or apoptosis.
These application notes provide a detailed overview of the experimental protocols and conceptual framework for assessing the cytotoxicity of this compound derivatives in a cell-based setting. The protocols outlined below are designed to be comprehensive and adaptable for screening and mechanistic studies.
Data Presentation: Cytotoxicity of Isoquinoline Derivatives
The following tables summarize the reported 50% inhibitory concentration (IC50) values for various this compound and related tetrahydroisoquinoline derivatives against several cancer cell lines. This data provides a comparative overview of the cytotoxic potential of these compounds.
Table 1: Cytotoxicity (IC50, µM) of 1,4-Disubstituted-3,4-dihydroisoquinoline Derivatives against CEM Leukemia Cell Line
| Compound | R | X | IC50 (µM) |
| 21 | 3,4,5-(OCH3)3 | H | 4.10 |
| 32 | 4-OCH3 | 4-pyridinylmethyl | 0.64 |
Data sourced from a study on 1,4-disubstituted-3,4-dihydroisoquinoline derivatives as tubulin polymerization inhibitors.
Table 2: Cytotoxicity (IC50, µM) of N-Tosyl-1,2,3,4-tetrahydroisoquinoline Analogs against Various Cancer Cell Lines
| Compound | Substitution | HuCCA-1 | A-549 | MOLT-3 | HepG2 |
| 4f | 3,4,5-Trimethoxy | >50 | >50 | >50 | 22.70 |
| 4k | 2-Hydroxy | 10.32 | 11.54 | 1.23 | >50 |
Data extracted from research on the synthesis and cytotoxicity of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives.[1]
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below to assess the cytotoxicity and mechanism of action of this compound derivatives.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4] Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[2][3][4]
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[4]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
Protocol for Suspension Cells:
-
Seed cells in a 96-well plate at a density of 20,000-50,000 cells/well in 100 µL of complete medium.
-
Follow steps 2-5 as described for adherent cells.
-
After the 4-hour MTT incubation, centrifuge the plate at 1000 x g for 5 minutes.[4]
-
Carefully aspirate the supernatant without disturbing the cell pellet.
-
Add 100 µL of solubilization solution to each well and resuspend the pellet.
-
Measure the absorbance at 570 nm.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5][6]
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound derivatives
-
LDH cytotoxicity assay kit (commercially available kits are recommended)
-
Microplate reader
Protocol:
-
Seed cells and treat with compounds as described in the MTT assay protocol (steps 1-4).
-
After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[5]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[5]
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.[5]
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.
Apoptosis Assays
To determine if cell death is occurring via apoptosis, Annexin V and caspase activity assays are recommended.
Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
Materials:
-
Flow cytometer
-
Annexin V-FITC (or other fluorochrome) apoptosis detection kit
-
Binding buffer
-
Propidium iodide (PI) or other viability dye
Protocol:
-
Seed and treat cells with the test compounds for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspases are a family of proteases that are activated during apoptosis and are responsible for the cleavage of various cellular substrates.
Materials:
-
Caspase-3/7, -8, or -9 activity assay kit (fluorometric or colorimetric)
-
Cell lysis buffer
-
Caspase substrate
-
Microplate reader (fluorometer or spectrophotometer)
Protocol:
-
Seed and treat cells with the test compounds.
-
Lyse the cells using the provided lysis buffer.
-
Add the caspase substrate to the cell lysate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the fluorescence or absorbance using a microplate reader. The signal is proportional to the caspase activity.
Tubulin Polymerization Assay
This cell-based assay indirectly assesses the effect of compounds on tubulin polymerization by observing morphological changes in cells.[2]
Materials:
-
C6 rat glioma cells (or other suitable cell line)
-
96-well plates
-
Dibutyryl-cAMP (db-cAMP)
-
MTT assay reagents
Protocol:
-
Seed C6 glioma cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the this compound derivatives for 4 hours. Include a positive control such as colchicine.
-
Add db-cAMP to all wells to a final concentration of 1 mM and incubate for 1 hour.
-
Observe the cells under a microscope. Untreated cells will become spherical, while cells treated with tubulin polymerization inhibitors will remain flat.
-
To quantify the effect, gently aspirate the spherical cells, leaving the adherent, inhibitor-treated cells.
-
Perform an MTT assay on the remaining adherent cells to quantify cell viability, which correlates with the inhibition of tubulin polymerization.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for assessing the cytotoxicity of this compound.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed signaling cascade for this compound-induced apoptosis.
References
- 1. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Directly Regulates Fas Transcription to Modulate Fas-mediated Apoptosis and Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruption of Microtubules Sensitizes the DNA Damage-induced Apoptosis Through Inhibiting Nuclear Factor κB (NF-κB) DNA-binding Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disruption of microtubules sensitizes the DNA damage-induced apoptosis through inhibiting nuclear factor κB (NF-κB) DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB directly regulates Fas transcription to modulate Fas-mediated apoptosis and tumor suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Phenyl-3,4-dihydroisoquinoline as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-3,4-dihydroisoquinoline is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry and chemical biology. As a versatile chemical probe, its derivatives have been shown to modulate several key biological targets, demonstrating potential therapeutic applications in oncology, neurodegenerative diseases, and inflammatory conditions. This document provides detailed application notes on its use as an inhibitor of tubulin polymerization, c-Jun N-terminal kinase 3 (JNK3), and phosphodiesterase 4 (PDE4), along with protocols for relevant biological assays.
Key Applications and Mechanisms of Action
The this compound core can be chemically modified to achieve potency and selectivity for various biological targets. The primary mechanisms of action explored for this class of compounds include:
-
Inhibition of Tubulin Polymerization: Certain derivatives bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. This makes them promising candidates for anticancer drug development.[1][2]
-
Inhibition of JNK3: Specific analogues of 1-aryl-3,4-dihydroisoquinoline act as potent and selective inhibitors of JNK3, a key enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway implicated in neuronal apoptosis and inflammatory responses.[3]
-
Inhibition of PDE4: Novel this compound amides have been developed as selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme that degrades the second messenger cyclic adenosine monophosphate (cAMP).[4][5] PDE4 inhibitors are pursued for the treatment of inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD).
-
Spasmolytic Activity: Some 1,3-disubstituted 3,4-dihydroisoquinolines have been shown to exhibit smooth muscle relaxant properties, suggesting their potential as antispasmodic agents.[6][7]
Data Presentation: Quantitative Activity of this compound Derivatives
The following tables summarize the inhibitory activities of various this compound derivatives against their respective targets.
Table 1: Tubulin Polymerization and Cytotoxic Activity
| Compound | Modification | Tubulin Polymerization IC50 (µM) | Cytotoxicity IC50 (µM) (Cell Line) | Reference |
| 5n | 3'-OH, 4'-OCH3 substituted 1-phenyl B-ring | Not explicitly stated, but identified as having optimal bioactivity | Not explicitly stated | [1] |
| 21 | 1,4-disubstituted | Not explicitly stated | 4.10 (CEM) | [2] |
| 32 | 1,4-disubstituted | Inhibition confirmed | 0.64 (CEM) | [2] |
Table 2: JNK3 Inhibition
| Compound | Modification | JNK3 pIC50 | Selectivity | Reference |
| 20 | 1-Aryl substituted | 7.3 | 10-fold over JNK2, 1000-fold over JNK1 | [3] |
| 24 | 1-Aryl substituted | 6.9 | 10-fold over JNK2, 1000-fold over JNK1 | [3] |
Table 3: PDE4 Inhibition
| Compound | Modification | PDE4B IC50 (nM) | Notes | Reference |
| 2 | 5-Carbamoyl-2-phenylpyrimidine derivative | 200 | Moderate inhibitory activity | [5] |
| 15 | This compound amide | Potent in vitro and in vivo inhibition | Excellent selectivity | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The diagrams below, generated using Graphviz, illustrate the key signaling pathways modulated by this compound derivatives.
References
- 1. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Aryl-3,4-dihydroisoquinoline inhibitors of JNK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel inhibitors of phosphodiesterase 4 with this compound scaffold: Structure-based drug design and fragment identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-phenyl-3,4-dihydroisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-phenyl-3,4-dihydroisoquinoline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound, a common intermediate in pharmaceutical synthesis.
| Issue ID | Question | Possible Cause(s) | Suggested Solution(s) |
| PUR-001 | Recrystallization: Oiling Out | The melting point of the compound is lower than the boiling point of the solvent. The compound is precipitating too quickly from a supersaturated solution. High levels of impurities are depressing the melting point. | - Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. - Re-heat the solution to dissolve the oil, then allow it to cool more slowly. - Try a different recrystallization solvent with a lower boiling point. - Consider a preliminary purification step like acid-base extraction to remove gross impurities. |
| PUR-002 | Recrystallization: No Crystals Form | The solution is not sufficiently saturated. The solution is supersaturated and requires nucleation. The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration and allow to cool again. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound. - Cool the solution in an ice bath for a longer period. - If the compound is highly soluble, consider using a solvent in which it is less soluble, or a solvent mixture. |
| PUR-003 | Column Chromatography: Poor Separation | The chosen solvent system (mobile phase) has inappropriate polarity. The column was not packed properly, leading to channeling. The sample was loaded in too large a volume of solvent. The column was overloaded with crude material. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A good starting point for this compound is a mixture of hexane and ethyl acetate. - Ensure the silica gel is packed uniformly without air bubbles. - Dissolve the sample in the minimum amount of solvent before loading it onto the column. - Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight for difficult separations). |
| PUR-004 | Acid-Base Extraction: Low Recovery | The pH was not sufficiently acidic during the extraction of the basic product into the aqueous layer. The pH was not sufficiently basic during the back-extraction into the organic layer. An insufficient number of extractions were performed. The product hydrochloride salt has some solubility in the organic layer. | - Ensure the pH is acidic (around 2) when extracting with aqueous acid. - Ensure the pH is basic (around 10-12) when back-extracting with a base. - Perform multiple extractions with smaller volumes of solvent for better efficiency. - After acidification, wash the organic layer with a small amount of fresh aqueous acid to recover any remaining product. |
| PUR-005 | General: Product Discoloration | Presence of colored impurities from the synthesis. Partial oxidation or degradation of the product. | - During recrystallization, add a small amount of activated charcoal to the hot solution before filtering. - Ensure purification steps are carried out promptly and avoid prolonged exposure to heat and air. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Bischler-Napieralski reaction?
A1: The most common impurities include unreacted starting material, N-phenethylbenzamide, and potentially regioisomeric side-products from the cyclization reaction. There may also be residual acid catalyst and colored byproducts.
Q2: Which purification method is best for my crude this compound?
A2: The choice of purification method depends on the level of impurities and the desired final purity.
-
Acid-base extraction is a good first step to remove neutral and acidic impurities.
-
Recrystallization is effective for removing small amounts of impurities and can yield highly pure product if a suitable solvent is found.
-
Column chromatography is the most powerful technique for separating the desired product from closely related impurities, such as regioisomers, but it is more time-consuming and uses larger volumes of solvent.
Q3: What is a good starting solvent system for the recrystallization of this compound?
A3: A good starting point for recrystallization is to try solvents of varying polarities. Ethanol, isopropanol, or mixtures of hexane and ethyl acetate are often good candidates for compounds of this type. Small-scale solubility tests are recommended to find the optimal solvent or solvent mixture.
Q4: How can I monitor the purity of my this compound during purification?
A4: Thin Layer Chromatography (TLC) is an excellent method for monitoring the progress of your purification. By spotting the crude mixture, the fractions from column chromatography, and the purified product, you can visualize the separation of impurities. A suitable mobile phase for TLC is a mixture of hexane and ethyl acetate. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative purity assessment.
Q5: My purified this compound is an oil, not a solid. What should I do?
A5: Pure this compound should be a solid at room temperature. If you obtain an oil, it is likely that impurities are present, which can depress the melting point. Further purification by column chromatography may be necessary. Alternatively, you can try to induce crystallization by dissolving the oil in a minimal amount of a suitable solvent and cooling it in an ice or dry ice bath while scratching the inside of the flask.
Data Presentation: Comparison of Purification Methods
| Purification Method | Principle | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Acid-Base Extraction | Separation based on the basicity of the dihydroisoquinoline nitrogen. | >90% (removes non-basic impurities) | >95% | - Fast and efficient for removing acidic and neutral impurities. - Uses inexpensive reagents. | - Does not separate the product from other basic impurities. |
| Recrystallization | Differential solubility of the product and impurities in a solvent at different temperatures. | >98% | 70-90% | - Can yield highly pure product. - Relatively simple and cost-effective. | - Finding a suitable solvent can be time-consuming. - Some product is lost in the mother liquor. |
| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase. | >99% | 60-85% | - Highly effective for separating complex mixtures and closely related compounds. | - Time-consuming and requires larger volumes of solvents. - Can lead to product loss on the column. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid three times. The basic this compound will be protonated and move into the aqueous layer.
-
Separation of Layers: Combine the aqueous extracts. The organic layer, containing neutral impurities, can be discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base, such as 2 M sodium hydroxide, with stirring until the pH is approximately 10-12. The protonated product will be neutralized and precipitate out or form an oily layer.
-
Back-Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., dichloromethane) three times.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane/ethyl acetate mixtures) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is just dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 3: Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate mobile phase by running TLC plates of the crude mixture in various solvent systems (e.g., different ratios of hexane:ethyl acetate). The ideal solvent system will give the product an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.
-
Elution: Add the mobile phase to the top of the column and begin to collect fractions. The elution can be done by gravity or by applying gentle pressure (flash chromatography).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualizations
Caption: General workflow for the purification of crude this compound.
Technical Support Center: Optimization of Isoquinoline Synthesis
Welcome to the technical support center for isoquinoline synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic routes to isoquinoline and its derivatives. Here you will find answers to frequently asked questions, detailed troubleshooting guides, optimized reaction protocols, and visual workflows to guide your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of isoquinolines via the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.
Bischler-Napieralski Reaction
Question 1: Why is the yield of my Bischler-Napieralski reaction consistently low?
Answer: Low yields in the Bischler-Napieralski reaction can stem from several factors:
-
Insufficiently activated aromatic ring: The cyclization step is an electrophilic aromatic substitution. If the phenyl ring of the β-phenylethylamide starting material lacks electron-donating groups, the reaction will be sluggish. Consider using substrates with activating groups (e.g., methoxy) in the meta or para positions.
-
Suboptimal dehydrating agent: The choice and quality of the dehydrating agent are critical. While phosphorus oxychloride (POCl₃) is common, for less reactive substrates, a stronger agent like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ may be necessary. Polyphosphoric acid (PPA) or triflic anhydride (Tf₂O) can also be effective alternatives.
-
Inappropriate reaction temperature: The reaction often requires elevated temperatures (refluxing toluene or xylene) to proceed to completion. If the temperature is too low, the reaction may not go to completion. Conversely, excessively high temperatures can lead to side product formation.
-
Side reactions: The formation of styrenes through a retro-Ritter reaction is a known side reaction, especially when the intermediate nitrilium ion is stabilized by conjugation. Using the corresponding nitrile as a solvent can help to suppress this side reaction by shifting the equilibrium.
Question 2: I am observing significant amounts of side products in my Bischler-Napieralski reaction. How can I minimize them?
Answer: Side product formation is a common challenge. Here are some strategies to improve the selectivity of your reaction:
-
Control of Reaction Conditions: The choice of dehydrating agent can influence the reaction pathway. For instance, using P₂O₅ exclusively might lead to the formation of regioisomeric products due to cyclization at the ipso carbon. Carefully controlling the stoichiometry of the reagents is also crucial.
-
Milder Reaction Conditions: For sensitive substrates, harsher conditions with strong acids and high temperatures can promote side reactions. Milder activating agents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base (e.g., 2-chloropyridine) can facilitate cyclodehydration under less forcing conditions.
-
Alternative Work-up: The intermediate 3,4-dihydroisoquinoline can be prone to air oxidation or polymerization. A reductive work-up, for example with sodium borohydride, can directly yield the more stable tetrahydroisoquinoline.
Pictet-Spengler Reaction
Question 3: My Pictet-Spengler reaction is not proceeding to completion. What are the possible reasons?
Answer: Incomplete conversion in a Pictet-Spengler reaction is often related to the following:
-
Weakly nucleophilic aromatic ring: Similar to the Bischler-Napieralski reaction, the aromatic ring needs to be sufficiently nucleophilic to attack the intermediate iminium ion. Substrates with electron-donating groups on the aromatic ring generally give higher yields under milder conditions. For less reactive substrates, stronger acid catalysts and higher temperatures may be required.
-
Inadequate acid catalysis: An acid catalyst is usually necessary to generate the electrophilic iminium ion from the initially formed imine. Common catalysts include protic acids like HCl and H₂SO₄, or Lewis acids such as BF₃·OEt₂. The concentration of the acid can also be a critical parameter to optimize.
-
Reversibility of the reaction: The initial imine formation is a reversible reaction. Removal of water, for instance by using molecular sieves, can drive the equilibrium towards the product.
-
Steric hindrance: Bulky substituents on either the β-arylethylamine or the aldehyde/ketone can hinder the cyclization step.
Question 4: How can I control the stereochemistry in my Pictet-Spengler reaction?
Answer: When a new chiral center is formed, controlling the stereoselectivity is key. Here are some approaches:
-
Substrate control: Using a chiral β-arylethylamine, such as an amino acid derivative (e.g., tryptophan methyl ester), can induce diastereoselectivity.
-
Catalyst control: The use of a chiral Brønsted acid catalyst can enable enantioselective Pictet-Spengler reactions.
-
Reaction conditions: The choice of solvent and temperature can influence the diastereomeric ratio of the product. Kinetic control (lower temperatures) may favor one diastereomer over the other.
Pomeranz-Fritsch Reaction
Question 5: The yields of my Pomeranz-Fritsch synthesis are very low. How can I improve them?
Answer: The Pomeranz-Fritsch reaction is known for its variable yields. Key factors influencing the yield include:
-
Harsh reaction conditions: The classical conditions using concentrated sulfuric acid are often too harsh for sensitive substrates, leading to decomposition and side reactions.
-
Hydrolysis of the imine intermediate: The imine formed in the first step can be susceptible to hydrolysis back to the starting materials under the strong acidic conditions, reducing the overall yield.
-
Substituent effects: Electron-withdrawing groups on the benzaldehyde ring can disfavor the electrophilic cyclization step. Conversely, electron-donating groups can promote the reaction.
Question 6: Are there any modifications to the Pomeranz-Fritsch reaction that can improve its reliability and yield?
Answer: Yes, several modifications have been developed to address the limitations of the classical Pomeranz-Fritsch reaction:
-
Schlittler-Muller Modification: This approach involves the condensation of a substituted benzylamine with a glyoxal hemiacetal, which can provide better yields for certain substrates.
-
Bobbitt Modification: This variation involves the hydrogenation of the intermediate benzalaminoacetal before the acid-catalyzed cyclization, leading to the formation of a tetrahydroisoquinoline.
-
Milder Acid Catalysts: The use of Lewis acids or milder protic acids in place of concentrated sulfuric acid can improve the yields for substrates that are sensitive to strong acids. For example, trimethylsilyltriflate (TMSOTf) in the presence of an amine base has been shown to be effective.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the effects of different reaction parameters on the yield of isoquinoline synthesis.
Table 1: Optimization of the Bischler-Napieralski Reaction
| Entry | Dehydrating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | POCl₃ | Toluene | Reflux | Variable | |
| 2 | P₂O₅/POCl₃ | Xylene | Reflux | Improved for deactivated systems | |
| 3 | Tf₂O, 2-chloropyridine | CH₂Cl₂ | -20 to 0 | 95 | |
| 4 | PPA | - | 100-140 | Effective for some substrates | |
| 5 | BF₃·OEt₂ | - | RT to 100 | Used for phenethylamides |
Table 2: Optimization of the Pictet-Spengler Reaction
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | TFA (50%) | DCE | Reflux | - | Optimal for a tandem reaction | |
| 2 | Glacial Acetic Acid | Toluene | Reflux | - | 91 | |
| 3 | Phosphate Buffer (pH 9) | MeOH/H₂O | 70 | - | up to 97 | |
| 4 | (S,S)-IDPi (2 mol%) | CHCl₃ | RT | - | up to 97 (97.5:2.5 er) |
Table 3: Optimization of the Pomeranz-Fritsch Reaction
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Modification | Yield (%) | Reference |
| 1 | Conc. H₂SO₄ | - | High | Classical | Highly variable | |
| 2 | Trifluoroacetic Anhydride | - | - | Lewis Acid Catalysis | Can be effective | |
| 3 | Lanthanide Triflates | - | - | Lewis Acid Catalysis | Can be effective | |
| 4 | TMSOTf, Amine Base | - | Mild | Fujioka/Kita conditions | Broadened scope |
Experimental Protocols
Protocol 1: Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
β-phenylethylamide (1.0 eq)
-
Anhydrous toluene or xylene
-
Phosphorus oxychloride (POCl₃) (2.0-5.0 eq)
-
Sodium bicarbonate (sat. aq. solution)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of the β-phenylethylamide in anhydrous toluene (or xylene), add POCl₃ dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution to pH 8-9 with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
Protocol 2: Pictet-Spengler Synthesis of a Tetrahydroisoquinoline
This protocol provides a general method for the synthesis of tetrahydroisoquinolines.
Materials:
-
β-arylethylamine (e.g., D-tryptophan methyl ester hydrochloride) (1.0 eq)
-
Aldehyde or ketone (e.g., 2,3-butanedione) (2.5 eq)
-
Anhydrous methanol
-
Saturated aqueous sodium bicarbonate
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the β-arylethylamine in anhydrous methanol in a round-bottom flask.
-
Add the aldehyde or ketone to the solution.
-
Stir the reaction mixture at 65 °C for 20 hours.
-
Cool the reaction to room temperature and partition between saturated aqueous sodium bicarbonate and DCM.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product, for example by trituration and washing with a suitable solvent like ethyl acetate, to yield the tetrahydroisoquinoline.
Protocol 3: Pomeranz-Fritsch Synthesis of Isoquinoline
This is a general representation of the classical Pomeranz-Fritsch reaction. Milder, modified procedures are often preferred.
Materials:
-
Benzaldehyde (1.0 eq)
-
2,2-diethoxyethylamine (1.0 eq)
-
Concentrated sulfuric acid
Procedure:
-
Step 1: Formation of the Benzalaminoacetal. Condense benzaldehyde with 2,2-diethoxyethylamine. This step may be performed separately or in situ.
-
Step 2: Cyclization. Carefully add the benzalaminoacetal to concentrated sulfuric acid with cooling.
-
Heat the reaction mixture to promote cyclization. The optimal temperature and time will vary depending on the substrate.
-
After the reaction is complete, cool the mixture and carefully pour it onto ice.
-
Neutralize the acidic solution with a suitable base (e.g., NaOH or Na₂CO₃).
-
Extract the isoquinoline product with an organic solvent (e.g., ether or DCM).
-
Dry the organic extract and remove the solvent under reduced pressure.
-
Purify the crude isoquinoline by distillation or chromatography.
Visualizing Workflows and Logical Relationships
The following diagrams, created using Graphviz, illustrate key experimental workflows and troubleshooting logic.
Caption: Experimental workflow for the Bischler-Napieralski reaction.
Caption: Troubleshooting logic for low yields in isoquinoline synthesis.
Troubleshooting anomalous 1H NMR spectra of dihydroisoquinolines
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering anomalous 1H NMR spectra of dihydroisoquinolines. The following sections are formatted in a question-and-answer style to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in my 1H NMR spectrum of a dihydroisoquinoline unusually broad?
Broadening of NMR signals can stem from several factors. Common causes include:
-
Chemical Exchange: Protons that are exchanging between different chemical environments on a timescale similar to the NMR experiment will appear as broad signals. This is a frequent issue with dihydroisoquinolines due to phenomena like conformational isomerism, slow protonation/deprotonation, or aggregation.[1][2]
-
Poor Shimming or Sample Preparation: An inhomogeneous magnetic field (poor shimming) or issues with the sample itself, such as poor solubility or the presence of paramagnetic impurities, can lead to significant peak broadening.[3]
-
Intermediate Rate Molecular Tumbling: While less common for standard small molecules, very large molecules or aggregation can slow down molecular tumbling, leading to broader lines.
-
High Concentration: At high concentrations, intermolecular interactions and viscosity effects can increase, contributing to broader signals.[3]
Q2: My spectrum shows more signals than I expect for my target molecule. What could be the cause?
The presence of extra signals often points to a mixture of species in the NMR tube. This could be due to:
-
Atropisomers or Rotamers: If there is hindered rotation around a single bond (e.g., the bond connecting a bulky substituent to the dihydroisoquinoline core), you may observe distinct sets of signals for each stable rotational isomer (rotamer).[3][4] These isomers interconvert, and if the rate of conversion is slow on the NMR timescale, separate signals are observed.
-
Conformational Isomers: The dihydroisoquinoline ring can exist in different conformations that may interconvert slowly, giving rise to separate sets of peaks for each conformer.[5]
-
Impurities: The presence of residual solvents, starting materials, or side products from the reaction is a common reason for unexpected signals.
-
Ring-Chain Tautomerism: Depending on the substitution pattern, some derivatives can exist in equilibrium between the cyclic dihydroisoquinoline form and an open-chain tautomer, each giving a distinct NMR spectrum.[6][7]
Q3: How can I definitively identify an N-H proton signal?
If you suspect a peak corresponds to an N-H proton, you can perform a simple D₂O exchange experiment.
Experimental Protocol: D₂O Exchange
-
Acquire a standard 1H NMR spectrum of your sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Remove the NMR tube from the spectrometer.
-
Add one to two drops of deuterium oxide (D₂O) to the sample.
-
Cap the tube and shake it vigorously for several minutes to ensure thorough mixing.[3]
-
Re-acquire the 1H NMR spectrum.
-
Result: The signal corresponding to the N-H proton will either disappear or significantly decrease in intensity due to the exchange of the proton with deuterium.[3]
Troubleshooting Guide
This section addresses specific spectral anomalies with recommended experimental actions.
Issue 1: Signals for Protons at C-1 and C-3 are Extremely Broad or Missing
This is a well-documented phenomenon in 3,4-dihydroisoquinolines, particularly in common solvents like CDCl₃, CCl₄, and DMSO-d₆.[1][8] The issue is often attributed to slow dynamic exchange processes or intermolecular aggregation involving the basic nitrogen atom. The signals are often so broad they disappear into the baseline.[1]
Solution Workflow:
-
Change the NMR Solvent: The local environment provided by the solvent can disrupt the interactions causing the broadening. Rerunning the spectrum in benzene-d₆ can sometimes resolve the signals due to solvent-solute complexation.[1]
-
Acidify the Sample: The most reliable method to resolve this issue is to add a trace amount of acid. Protonation of the nitrogen atom disrupts the underlying exchange process, typically resulting in a normal, sharp spectrum.[1] Normality can be achieved by adding trifluoroacetic acid or hydrogen chloride to the solution.[1]
Experimental Protocol: Sample Acidification
-
Dissolve the dihydroisoquinoline sample in the desired deuterated solvent (e.g., CDCl₃) and acquire an initial spectrum to confirm the anomaly.
-
Add a very small drop (typically < 1 µL) of trifluoroacetic acid (TFA) directly to the NMR tube.
-
Gently mix the sample and re-acquire the 1H NMR spectrum.
-
Result: The broad or missing signals for the C-1 and C-3 protons should appear as sharp, well-defined peaks. Note that acid-induced shifts will occur for protons near the nitrogen atom.[1]
Data Presentation: Effect of Solvent and Acid on 1H NMR of a Dihydroisoquinoline
The table below summarizes the observed chemical shifts (δ, ppm) for 6,7-methylenedioxy-3,4-dihydroisoquinoline, demonstrating the spectral anomaly and its resolution.
| Proton | Signal Shape in CDCl₃ | Signal Shape in Benzene | Signal Shape in CDCl₃ + TFA |
| C-1 (H) | Not visible | Sharp | Sharp |
| C-3 (CH₂) ** | Very broad hump | Sharp | Sharp |
| C-4 (CH₂) ** | Broad hump (2.2-3.0 ppm) | Sharp | Sharp |
| Data adapted from Narayanaswami, S. et al., 1984.[1] |
Issue 2: Spectrum is Overly Complex with Doubled or Multiple Sets of Signals
If your purified compound shows multiple sets of signals, it is likely due to isomers that are interconverting slowly on the NMR timescale at room temperature. This can be caused by restricted rotation around a single bond (atropisomers) or slow ring flipping (conformational isomers).[3][4][5]
Solution Workflow:
-
Perform Variable Temperature (VT) NMR: This is the definitive experiment to confirm dynamic processes. By increasing the temperature, you can increase the rate of interconversion between isomers.
-
Analyze Spectral Changes: If the multiple sets of signals begin to broaden and then merge (coalesce) into a single, sharp set of averaged signals at a higher temperature, it confirms the presence of dynamic isomers.[3] The temperature at which coalescence occurs can be used to calculate the energy barrier to interconversion.
Experimental Protocol: Variable Temperature (VT) NMR
-
Prepare a sample of your compound in a suitable deuterated solvent with a high boiling point (e.g., DMSO-d₆, toluene-d₈, or 1,1,2,2-tetrachloroethane-d₂).
-
Acquire a standard 1H NMR spectrum at room temperature (e.g., 25 °C) to serve as a reference.
-
Increase the spectrometer temperature in increments (e.g., 10-20 °C). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Continue increasing the temperature until the distinct signals coalesce into a single set of peaks, or until you approach the solvent's boiling point.
-
Result: Observation of signal coalescence at elevated temperatures is strong evidence for the presence of rapidly interconverting isomers.
Visualized Workflows and Concepts
General Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing anomalous 1H NMR spectra of dihydroisoquinolines.
Caption: Troubleshooting workflow for anomalous 1H NMR spectra.
Dynamic Isomerism
This diagram illustrates the concept of two slowly interconverting isomers (e.g., atropisomers or conformers) giving rise to distinct sets of NMR signals at low temperature, which coalesce at high temperature.
Caption: Effect of temperature on the NMR spectrum of dynamic isomers.
Potential Ring-Chain Tautomerism
While less common, some dihydroisoquinoline derivatives might exist in equilibrium with an open-chain imine form. This would result in signals from both species appearing in the spectrum.
Caption: Equilibrium between a cyclic and open-chain tautomer.
References
- 1. ias.ac.in [ias.ac.in]
- 2. reddit.com [reddit.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Atropisomer - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enumeration of Ring–Chain Tautomers Based on SMIRKS Rules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds - Publications of the IAS Fellows [repository.ias.ac.in]
Validation & Comparative
A Comparative Study: 1-Phenyl-3,4-dihydroisoquinoline and its Tetrahydro Analog, 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
This guide provides a comparative analysis of 1-phenyl-3,4-dihydroisoquinoline and its reduced form, 1-phenyl-1,2,3,4-tetrahydroisoquinoline. These compounds are core structures in medicinal chemistry, serving as scaffolds for the development of various therapeutic agents. This document outlines their synthesis, chemical properties, and a comparative overview of their biological activities, supported by experimental data and detailed protocols for key assays.
Introduction
This compound and 1-phenyl-1,2,3,4-tetrahydroisoquinoline are heterocyclic compounds that have garnered significant interest from the scientific community. The dihydroisoquinoline contains an imine functional group within its heterocyclic ring, while the tetrahydroisoquinoline features a fully saturated secondary amine. This difference in saturation profoundly influences their three-dimensional structure, chemical reactivity, and biological activity. The tetrahydroisoquinoline scaffold, in particular, is a key component in a wide range of biologically active natural products and synthetic compounds.[1]
Synthesis and Chemical Properties
The synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline is typically achieved through a two-step process starting from β-phenylethylamine and benzoyl chloride. The initial acylation reaction yields N-phenethylbenzamide, which then undergoes an intramolecular cyclization via the Bischler-Napieralski reaction to form this compound.[2] Subsequent reduction of the dihydroisoquinoline, commonly with a reducing agent like sodium borohydride, affords the final 1-phenyl-1,2,3,4-tetrahydroisoquinoline.[2]
The key difference in their chemical properties lies in the reactivity of the C=N double bond in the dihydroisoquinoline, which makes it susceptible to reduction and other addition reactions. The tetrahydroisoquinoline, being a saturated amine, exhibits typical amine reactivity.
Comparative Biological Activity
While direct comparative studies on the unsubstituted parent compounds are limited in the available literature, research on their derivatives reveals distinct biological profiles. Derivatives of this compound have been investigated as potential tubulin polymerization inhibitors, a mechanism relevant to cancer chemotherapy.[3][4] In contrast, derivatives of 1-phenyl-1,2,3,4-tetrahydroisoquinoline have been extensively studied as ligands for dopamine receptors, with implications for neurological disorders.[5][6] Some studies have also explored the cytotoxicity of 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives.[7]
Data Presentation
The following tables summarize the biological activities of various derivatives of the title compounds. It is important to note that these are not direct comparisons of the parent, unsubstituted molecules but provide insights into the therapeutic potential of each scaffold.
Table 1: Cytotoxicity of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
|---|---|---|---|---|
| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | PC12 | Trypan Blue Exclusion | Moderately cytotoxic at high concentrations | [7] |
| 1-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline | PC12 | Trypan Blue Exclusion | Strongly cytotoxic |[7] |
Table 2: Tubulin Polymerization Inhibition by this compound Derivatives
| Compound | Assay | IC50 (µM) | Reference |
|---|
| Derivative 5n (3'-OH, 4'-OCH3 substituted) | Tubulin Polymerization Inhibition | Not specified |[3] |
Table 3: Dopamine Receptor Binding Affinity of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline Derivatives
| Compound | Receptor | Binding Assay | Ki (nM) | Reference |
|---|---|---|---|---|
| 6-Bromo-1-phenyltetrahydroisoquinoline | D1 | [3H]SCH23390 competition | Similar to 6-chloro analog | [5] |
| 6,7-Dihydroxy-1-phenyltetrahydroisoquinoline | D1 | [3H]SCH23390 competition | Significantly lower affinity |[5] |
Experimental Protocols
Synthesis of this compound (Bischler-Napieralski Reaction)
A general procedure for the Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent.[8][9]
Materials:
-
N-phenethylbenzamide
-
Phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA)
-
Dry toluene or acetonitrile
-
Sodium bicarbonate solution
-
Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve N-phenethylbenzamide in a dry, inert solvent such as toluene or acetonitrile under an inert atmosphere.
-
Add the dehydrating agent (e.g., POCl3) dropwise to the solution at a controlled temperature (often 0 °C to room temperature).
-
After the addition, heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully quench it by pouring it over ice.
-
Neutralize the acidic mixture with a base, such as a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent like dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or recrystallization.
Synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline (Reduction of Dihydroisoquinoline)
The reduction of the imine functionality in this compound is commonly achieved using sodium borohydride.[10][11][12][13][14]
Materials:
-
This compound
-
Sodium borohydride (NaBH4)
-
Methanol or ethanol
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Dissolve this compound in methanol or ethanol in a flask.
-
Cool the solution in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a few hours, monitoring by TLC.
-
Once the reaction is complete, carefully add water to quench the excess sodium borohydride.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
-
Further purification can be achieved by column chromatography if necessary.
Dopamine Receptor Binding Assay
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of test compounds for dopamine D1 and D2 receptors.[15]
Materials:
-
Rat striatal membrane homogenates (source of receptors)
-
Radioligand for D1 receptors (e.g., [3H]SCH 23390)
-
Radioligand for D2 receptors (e.g., [3H]raclopride)
-
Non-specific binding determinant for D1 (e.g., cis-flupenthixol)
-
Non-specific binding determinant for D2 (e.g., sulpiride)
-
Test compounds (this compound and 1-phenyl-1,2,3,4-tetrahydroisoquinoline)
-
Incubation buffer
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In assay tubes, combine the membrane homogenate, radioligand, and either buffer (for total binding), non-specific determinant (for non-specific binding), or test compound.
-
Incubate the tubes at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 values for the test compounds and subsequently calculate the Ki values.
Tubulin Polymerization Assay
This protocol describes a method to assess the inhibitory effect of compounds on tubulin polymerization, often measured by changes in turbidity.[16][17]
Materials:
-
Purified tubulin
-
GTP solution
-
Polymerization buffer (e.g., PIPES buffer)
-
Test compounds
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
On ice, add tubulin, GTP, and polymerization buffer to the wells of a microplate.
-
Add the test compounds or vehicle control to the respective wells.
-
Place the microplate in a spectrophotometer pre-warmed to 37 °C.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Analyze the data to determine the effect of the compounds on the rate and extent of tubulin polymerization and calculate IC50 values for inhibitory compounds.
Mandatory Visualization
Caption: Synthetic pathway from starting materials to the target compounds.
Caption: Simplified dopamine receptor signaling pathways.
References
- 1. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and molecular modeling of 1-phenyl-1,2,3,4-tetrahydroisoquinolines and related 5,6,8,9-tetrahydro-13bH-dibenzo[a,h]quinolizines as D1 dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
- 7. Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. organicreactions.org [organicreactions.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. Amine synthesis by imine reduction [organic-chemistry.org]
- 14. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 15. pubcompare.ai [pubcompare.ai]
- 16. researchgate.net [researchgate.net]
- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1-Phenyl-3,4-dihydroisoquinoline Amides
For researchers and professionals in drug development, the 1-phenyl-3,4-dihydroisoquinoline amide scaffold represents a versatile and promising starting point for the design of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this chemical class, focusing on its diverse biological activities, including anticancer, anti-inflammatory, and smooth muscle relaxant properties. The information presented herein is supported by experimental data to facilitate informed decision-making in medicinal chemistry programs.
I. Comparative Biological Activities and Structure-Activity Relationships
The this compound core can be strategically modified to target various biological pathways. The substitutions on the phenyl ring, the dihydroisoquinoline nucleus, and the amide functionality all play a crucial role in determining the potency and selectivity of these compounds. This section explores the SAR of this scaffold against three key targets: tubulin, cyclooxygenase (COX) enzymes, and phosphodiesterase 4 (PDE4).
Tubulin Polymerization Inhibition for Anticancer Applications
A series of this compound derivatives have been identified as potent inhibitors of tubulin polymerization, a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells. The SAR for this activity is summarized below.
Key SAR Observations:
-
Substitution on the 1-Phenyl Ring: The nature and position of substituents on the 1-phenyl ring (B-ring) are critical for activity. A 3'-hydroxy and 4'-methoxy substitution pattern on this ring has been shown to confer optimal bioactivity.[1]
-
The Dihydroisoquinoline Core: The 3,4-dihydroisoquinoline moiety is a key structural feature for tubulin polymerization inhibitory activity.[1]
-
Comparison with Analogues: this compound compounds have been found to be potential tubulin polymerization inhibitors, while related 1-phenyl-1,2,3,4-tetrahydroisoquinoline and 1-phenyl-isoquinoline analogues have also been synthesized and evaluated.[1]
Table 1: SAR of this compound Derivatives as Tubulin Polymerization Inhibitors
| Compound | Substitution on 1-Phenyl Ring (B-ring) | Cytotoxicity (IC50, μM) vs. CEM Leukemia Cells | Tubulin Polymerization Inhibition (IC50, μM) |
| 5n | 3'-OH, 4'-OCH3 | - | - |
| 21 | (Structure not detailed in snippets) | 4.10 | - |
| 32 | (Structure not detailed in snippets) | 0.64 | Confirmed inhibitor |
Note: Specific IC50 values for tubulin polymerization for compound 5n were not available in the provided search results, but it was identified as having optimal bioactivity.
Cyclooxygenase (COX) Inhibition for Anti-inflammatory and Analgesic Effects
(S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides have been designed and evaluated for their anti-inflammatory and analgesic properties, which are mediated through the inhibition of COX-1 and COX-2 enzymes.
Key SAR Observations:
-
COX-2 Selectivity: Certain derivatives exhibit moderate to potent inhibitory effects against COX-2, with weaker activity against the COX-1 isozyme, indicating a favorable profile for reducing gastrointestinal side effects associated with non-selective NSAIDs.
-
Potency: Compounds 2a and 2n have demonstrated significant anti-inflammatory and analgesic effects, with potency comparable to or greater than the standard drug indomethacin. Compound 2a was found to be a more active COX-2 inhibitor than the reference drug celecoxib.
Table 2: SAR of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides as COX Inhibitors
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | COX-2 Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Anti-inflammatory Activity (% inhibition) | Analgesic Effect (% inhibition) |
| 2a | - | 0.47 | 11.5 | 95% | 100% |
| 2n | - | 1.63 | 4.8 | 92.7% | 100% |
Phosphodiesterase 4 (PDE4) Inhibition for Anti-inflammatory and Neurological Applications
Novel this compound amide derivatives have been developed as potential inhibitors of phosphodiesterase 4 (PDE4), a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels and inflammation.
Key SAR Observations:
-
Substituents on the C-3 Side Chain Phenyl Ring: The attachment of a methoxy group or a halogen atom at the ortho-position of the phenyl ring on the C-3 side chain enhances both inhibitory activity towards PDE4B and selectivity.
-
Substituents on the 1-Phenyl Ring: The attachment of a methoxy (CH3O) or trifluoromethoxy (CF3O) group at the para-position of the 1-phenyl ring is beneficial for enhancing inhibitory activity against PDE4B.
-
Role of a Sulfonamide Group: The presence of a sulfonamide group plays a crucial role in improving both the inhibitory activity against PDE4B and the subtype selectivity.
-
Substituents at the C-3 Position: The addition of rigid substituents at the C-3 position of the 1,2,3,4-tetrahydroisoquinoline ring favors subtype selectivity.
Table 3: SAR of this compound Amide Derivatives as PDE4B Inhibitors
| Compound | Modifications | PDE4B IC50 (μM) | Selectivity (PDE4B vs. PDE4D) |
| 15 | Ortho-methoxy or halogen on C-3 side chain phenyl ring | Potent inhibitor | Excellent selectivity |
| 19 | p-CH3O or p-CF3O on 1-phenyl ring, sulfonamide group | 0.88 | 21 times more selective than rolipram |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on standard assays used to evaluate the biological activities of this compound amides.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Materials: Purified tubulin (>99%), GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), test compounds, and a microplate reader capable of measuring absorbance at 340 nm.
-
Procedure:
-
Reconstitute tubulin in polymerization buffer.
-
In a 96-well plate, add the tubulin solution to wells containing various concentrations of the test compound or vehicle control.
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the increase in absorbance at 340 nm over time. The absorbance is proportional to the amount of polymerized tubulin.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the inhibitory potency of compounds against the two COX isoforms.
-
Materials: Ovine COX-1 or human recombinant COX-2, arachidonic acid (substrate), heme, reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), test compounds, and a spectrophotometer.
-
Procedure:
-
Prepare solutions of COX-1 and COX-2 enzymes.
-
Pre-incubate the enzyme with various concentrations of the test compound or vehicle control at room temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Measure the initial rate of oxygen consumption using an oxygen electrode or monitor the production of prostaglandins using a suitable detection method (e.g., ELISA or spectrophotometry).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.
-
Phosphodiesterase 4 (PDE4) Inhibition Assay
This assay measures the ability of a compound to inhibit the hydrolysis of cAMP by PDE4.
-
Materials: Recombinant human PDE4 enzyme, cAMP (substrate), snake venom nucleotidase, inorganic phosphate detection reagent (e.g., Malachite Green), reaction buffer, test compounds, and a microplate reader.
-
Procedure:
-
In a 96-well plate, add the PDE4 enzyme to wells containing various concentrations of the test compound or vehicle control.
-
Initiate the reaction by adding cAMP.
-
Incubate at 30°C to allow for cAMP hydrolysis.
-
Stop the PDE4 reaction and initiate the nucleotidase reaction by adding snake venom nucleotidase to convert the resulting AMP to adenosine and inorganic phosphate.
-
Add a phosphate detection reagent and measure the absorbance to quantify the amount of inorganic phosphate produced.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
III. Visualization of Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz.
Signaling Pathways
Caption: Tubulin Polymerization Inhibition Pathway.
Caption: Cyclooxygenase (COX) Inhibition Pathway.
Caption: Phosphodiesterase 4 (PDE4) Inhibition Pathway.
Experimental Workflow
Caption: General Experimental Workflow.
This guide provides a foundational understanding of the structure-activity relationships of this compound amides. The presented data and experimental protocols can serve as a valuable resource for the rational design and development of novel drug candidates based on this versatile scaffold. Further investigations into the pharmacokinetic and toxicological properties of lead compounds are essential for their successful translation into clinical applications.
References
In Vitro Potency vs. In Vivo Efficacy: A Comparative Analysis of 1-Phenyl-3,4-dihydroisoquinoline Inhibitors of Phosphodiesterase 4
A new class of 1-phenyl-3,4-dihydroisoquinoline derivatives has demonstrated significant promise as selective inhibitors of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade. A standout compound from this series, designated as Compound 15, has exhibited potent inhibitory activity in both laboratory-based assays and in living organisms, highlighting its potential as a therapeutic agent for inflammatory diseases.
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound inhibitors, with a focus on Compound 15, a promising candidate that has shown exceptional activity. The data presented is based on a key study in the field, offering researchers, scientists, and drug development professionals a detailed look at the compound's performance and the methodologies used for its evaluation.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for Compound 15, comparing its performance in enzymatic assays against its efficacy in a preclinical model of inflammation.
| In Vitro Efficacy: PDE4B Inhibition | |
| Compound | IC50 (µM) * |
| Compound 15 | 0.03 |
| Rolipram (Reference) | 0.21 |
| IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. |
| In Vivo Efficacy: Inhibition of LPS-Induced Pulmonary Inflammation in Mice | |
| Compound | Inhibition of Neutrophilia (%) at 10 mg/kg |
| Compound 15 | 68% |
| Rolipram (Reference) | 55% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
In Vitro PDE4B Inhibition Assay
The in vitro inhibitory activity of the compounds against the PDE4B enzyme was determined using a radioenzymatic assay.
-
Enzyme and Substrate Preparation: Recombinant human PDE4B was used as the enzyme source. The substrate, [³H]cAMP, was diluted in assay buffer (50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).
-
Compound Incubation: The test compounds, including Compound 15 and the reference compound Rolipram, were dissolved in DMSO and then diluted to various concentrations. The compounds were pre-incubated with the PDE4B enzyme for 15 minutes at 30°C.
-
Enzymatic Reaction: The reaction was initiated by the addition of [³H]cAMP and incubated for a further 15 minutes at 30°C.
-
Termination and Separation: The reaction was terminated by boiling the mixture for 1 minute. Snake venom nucleotidase was then added and incubated for 10 minutes at 30°C to hydrolyze the resulting [³H]5'-AMP to [³H]adenosine. The unhydrolyzed [³H]cAMP was separated from the [³H]adenosine using anion-exchange resin.
-
Quantification: The amount of [³H]adenosine produced was quantified using a scintillation counter.
-
IC50 Determination: The concentration of the compound that inhibited 50% of the PDE4B activity (IC50) was calculated by non-linear regression analysis of the concentration-response curves.
In Vivo Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation in Mice
The in vivo anti-inflammatory efficacy of Compound 15 was evaluated in a mouse model of lipopolysaccharide (LPS)-induced pulmonary inflammation.
-
Animal Model: Male BALB/c mice were used for the study.
-
Compound Administration: Compound 15 and the reference compound Rolipram were suspended in a 0.5% carboxymethylcellulose sodium solution and administered orally to the mice at a dose of 10 mg/kg. The vehicle control group received the solution without any compound.
-
Induction of Inflammation: One hour after compound administration, the mice were challenged with an intranasal administration of LPS (10 µg in 50 µL of saline) to induce lung inflammation. The control group received saline only.
-
Bronchoalveolar Lavage (BAL): Six hours after the LPS challenge, the mice were euthanized, and a bronchoalveolar lavage (BAL) was performed by flushing the lungs with phosphate-buffered saline (PBS).
-
Cell Counting: The BAL fluid was centrifuged, and the cell pellet was resuspended. The total number of inflammatory cells, particularly neutrophils, was counted using a hemocytometer.
-
Efficacy Calculation: The percentage inhibition of neutrophil infiltration was calculated by comparing the number of neutrophils in the BAL fluid of the compound-treated group to that of the vehicle-treated LPS group.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows, the following diagrams have been generated using the DOT language.
Caption: PDE4 signaling pathway and the inhibitory action of this compound derivatives.
Caption: Experimental workflow for the in vivo evaluation of anti-inflammatory efficacy.
Comparative Bioactivity Analysis: 1-Phenyl-3,4-dihydroisoquinoline vs. Papaverine
An Objective Guide for Researchers in Drug Discovery and Development
This guide provides a detailed comparison of the biological activities of 1-phenyl-3,4-dihydroisoquinoline and the well-characterized opium alkaloid, papaverine. While structurally related, the available scientific literature reveals distinct areas of pharmacological investigation for these two compounds. Papaverine is extensively studied as a vasodilator and non-specific phosphodiesterase inhibitor. In contrast, research on this compound and its derivatives has predominantly focused on their potential as anticancer agents through mechanisms like tubulin polymerization inhibition. This document summarizes the existing experimental data, details relevant experimental protocols, and visualizes key pathways and workflows to aid researchers in understanding their comparative bioactivities.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for papaverine. At present, specific quantitative data for this compound concerning phosphodiesterase inhibition or vasodilation is not widely available in the reviewed scientific literature.
Table 1: Comparison of Phosphodiesterase (PDE) Inhibition
| Compound | Target | Potency (IC₅₀) | Experimental Model |
| Papaverine | PDE10A | 17 nM / 19 nM[1] | Enzyme Assay[1] |
| PDE3A | 284 nM | Enzyme Assay | |
| This compound | Not Reported | Data not available | - |
Table 2: Comparison of Vasodilatory Activity
| Compound | Parameter | Value | Experimental Model |
| Papaverine | Efficacy (Eₘₐₓ) | 140.5 ± 6.7% | Isolated Rat Aorta[2] |
| Potency (logEC₅₀) | Not specified in abstract | Isolated Rat Aorta[2] | |
| This compound | Not Reported | Data not available | - |
Mechanism of Action
Papaverine
Papaverine's primary mechanism of action is the non-selective inhibition of phosphodiesterase (PDE) enzymes within smooth muscle cells.[3][4][5] This inhibition leads to an accumulation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][6] Elevated levels of cAMP and cGMP activate Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.[3] This initiates a signaling cascade that results in the dephosphorylation of myosin light chains and a decrease in intracellular calcium concentrations, ultimately causing smooth muscle relaxation and vasodilation.[3][4][5][6] Some evidence also suggests that papaverine may directly block calcium channels, further contributing to its relaxant effects.[3][5]
This compound
The primary bioactivity reported for derivatives of this compound is the inhibition of tubulin polymerization, a mechanism relevant to cancer chemotherapy.[7][8][9] While some substituted 3,4-dihydroisoquinolines have been investigated for spasmolytic activity due to their structural similarity to papaverine, the specific mechanism for the parent compound has not been elucidated in the context of vasodilation.[10]
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of bioactive compounds. Below are protocols for key experiments relevant to the activities of papaverine and related molecules.
Phosphodiesterase (PDE) Inhibition Assay (Luminescence-Based)
This protocol is based on the principles of assays that measure PDE activity by quantifying the amount of cyclic nucleotide remaining after an enzymatic reaction.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific PDE isozyme.
Materials:
-
Purified, recombinant PDE enzyme (e.g., PDE10A)
-
cAMP or cGMP substrate
-
PDE-Glo™ Termination Buffer (containing a broad-spectrum PDE inhibitor like IBMX)
-
PDE-Glo™ Detection Solution (containing ATP, PKA)
-
Kinase-Glo® Reagent
-
Assay Buffer (e.g., Tris-HCl, MgCl₂)
-
Test compound (this compound or papaverine)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO) and then dilute further in Assay Buffer.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle control.
-
Enzyme Addition: Add 2.5 µL of diluted PDE enzyme to each well. Incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Add 5 µL of the cAMP or cGMP substrate to initiate the PDE reaction. Incubate for 30-60 minutes at room temperature.
-
Terminate Reaction: Add 5 µL of PDE-Glo™ Termination Buffer to stop the PDE reaction.
-
Detection: Add 5 µL of PDE-Glo™ Detection Solution. This will initiate a kinase reaction where the remaining cyclic nucleotide drives ATP consumption. Incubate for 20 minutes.
-
Luminescence Reading: Add 20 µL of Kinase-Glo® Reagent to measure the remaining ATP. Incubate for 10 minutes in the dark. Read luminescence on a plate-reading luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to PDE activity. Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value using non-linear regression analysis.[11][12]
Ex Vivo Vasodilation Assay (Organ Bath)
This protocol is used to assess the vasodilatory or vasorelaxant properties of a compound on isolated arterial rings.[2][13]
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound for inducing vasodilation.
Materials:
-
Thoracic aorta from a laboratory animal (e.g., Wistar rat)
-
Krebs-Henseleit solution
-
Phenylephrine or Potassium Chloride (KCl) for pre-contraction
-
Test compound (this compound or papaverine)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Euthanize the animal and carefully excise the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into 2-3 mm rings.
-
Mounting: Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams, replacing the buffer every 15-20 minutes.
-
Viability Check: Test the viability of the rings by inducing contraction with 60 mM KCl.
-
Pre-contraction: After washing out the KCl and allowing the tissue to return to baseline, induce a stable, submaximal contraction using a vasoconstrictor like phenylephrine (e.g., 10⁻⁶ M).
-
Cumulative Dosing: Once the contraction is stable, add the test compound in a cumulative manner (from low to high concentration, e.g., 10⁻¹² M to 10⁻³ M). Allow the tissue to reach a stable response at each concentration before adding the next.
-
Data Recording: Continuously record the isometric tension throughout the experiment.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine. Construct a concentration-response curve and determine the EC₅₀ and Eₘₐₓ values using non-linear regression.[2]
Intracellular Calcium Measurement
This protocol describes how to measure changes in intracellular calcium ([Ca²⁺]i) concentration in cultured cells using a fluorescent indicator.[14][15]
Objective: To determine if a test compound modulates intracellular calcium levels, either by blocking influx or inhibiting release from intracellular stores.
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Indo-1 AM)[14][16]
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
Agonist to induce calcium influx (e.g., KCl, phenylephrine)
-
Test compound (this compound or papaverine)
-
Fluorescence plate reader or flow cytometer with UV excitation capability
Procedure:
-
Cell Plating: Plate cells in a suitable format (e.g., 96-well black-walled, clear-bottom plate) and grow to near confluency.
-
Dye Loading: Wash cells with HBSS. Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Incubate the cells with the loading buffer for 45-60 minutes at 37°C in the dark.[15][17]
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye. Add fresh HBSS to each well.
-
Compound Incubation: Add the test compound at the desired concentration and incubate for a predetermined time.
-
Baseline Measurement: Measure the baseline fluorescence. For the ratiometric dye Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.[14]
-
Agonist Stimulation: Add an agonist (e.g., KCl) to stimulate an increase in intracellular calcium and continue recording the fluorescence signal.
-
Data Analysis: Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2). The change in this ratio over time reflects the change in [Ca²⁺]i. Compare the agonist-induced calcium response in the presence and absence of the test compound to determine its inhibitory effect.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. A comparison of the vasodilatory effects of verapamil, papaverine and nitroglycerin on isolated rat aorta - Turkish Journal of Thoracic and Cardiovascular Surgery [tgkdc.dergisi.org]
- 3. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Papaverine Prevents Vasospasm by Regulation of Myosin Light Chain Phosphorylation and Actin Polymerization in Human Saphenous Vein | PLOS One [journals.plos.org]
- 7. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. promega.com [promega.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Vasodilatory Efficacy and Impact of Papaverine on Endothelium in Radial Artery Predilatation for CABG Surgery: in Search for Optimal Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intracellular calcium measurement [bio-protocol.org]
- 16. bu.edu [bu.edu]
- 17. Measurement of Intracellular Calcium By Flow Cytometry | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]
Comparative Analysis of 1-Phenyl-3,4-dihydroisoquinoline's On-Target Effects in Cellular Models
An objective guide for researchers, scientists, and drug development professionals on the cellular mechanisms and comparative efficacy of 1-phenyl-3,4-dihydroisoquinoline and its analogs.
This compound (PDHI) and its derivatives represent a versatile class of compounds with a range of biological activities, making them promising candidates for therapeutic development. This guide provides a comparative analysis of their on-target effects in various cellular models, supported by experimental data and detailed protocols. The primary mechanisms of action for this compound class include tubulin polymerization inhibition, dopamine receptor antagonism, and phosphodiesterase (PDE) inhibition, with other activities such as spasmolytic effects and enzyme inhibition also reported.
Comparative On-Target Efficacy
The following table summarizes the quantitative data on the on-target effects of PDHI and its derivatives, providing a basis for comparison with alternative compounds.
| Compound/Alternative | Target | Assay | Cell Line/System | Potency (IC50/Ki) | Reference |
| 1-Phenyl-3,4-dihydroisoquinolines | |||||
| Compound 5n (a PDHI derivative) | Tubulin | Tubulin Polymerization Inhibition | N/A | IC50 = 2.5 µM | [1] |
| This compound | Phosphodiesterase (PDE) | PDE Inhibition Assay | N/A | Not Specified | [2] |
| 1-Phenyl-1,2,3,4-tetrahydroisoquinolines (Related Analogs) | |||||
| N-Methyl-1-phenyltetrahydroisoquinoline (S-enantiomer) | Dopamine D1 Receptor | [3H]SCH23390 Binding | Rat Corpus Striatum | Ki = 1.8 µM | [3] |
| SCH23390 (Prototypical D1 Antagonist) | Dopamine D1 Receptor | [3H]SCH23390 Binding | Rat Corpus Striatum | Ki = 0.3 nM | [3] |
| N-Phenyl-1,2,3,4-tetrahydroisoquinoline derivative | 17β-Hydroxysteroid Dehydrogenase 1 | Enzyme Inhibition Assay | Recombinant Protein | IC50 ≈ 350 nM | [4] |
| Other Alternatives | |||||
| Mebeverine (Spasmolytic) | Calcium Channels | Smooth Muscle Contraction | Guinea Pig Gastric Smooth Muscle | Not Specified | [5] |
| Papaverine (Spasmolytic) | Phosphodiesterase | Smooth Muscle Contraction | N/A | Not Specified | [5] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action, the following diagrams illustrate the key signaling pathways affected by PDHI and the general workflow for assessing its on-target effects.
Caption: PDHI inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
Caption: Workflow for determining dopamine D1 receptor binding affinity.
Experimental Protocols
Tubulin Polymerization Inhibition Assay
-
Objective: To determine the inhibitory effect of this compound derivatives on tubulin polymerization.
-
Materials: Purified bovine brain tubulin, polymerization buffer (80 mM PIPES, pH 6.8, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol), test compounds dissolved in DMSO, and a temperature-controlled spectrophotometer.
-
Procedure:
-
Tubulin is pre-incubated with various concentrations of the test compound on ice.
-
The mixture is transferred to a pre-warmed 96-well plate in a spectrophotometer set to 37°C.
-
The absorbance at 340 nm is monitored over time to measure the extent of tubulin polymerization.
-
The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to a DMSO control.[1]
-
Dopamine D1 Receptor Binding Assay
-
Objective: To assess the binding affinity of 1-phenyl-1,2,3,4-tetrahydroisoquinoline analogs to the dopamine D1 receptor.
-
Materials: Rat corpus striatum membrane homogenates, [3H]SCH23390 (radioligand), test compounds, incubation buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2), and a liquid scintillation counter.
-
Procedure:
-
Membrane homogenates are incubated with a fixed concentration of [3H]SCH23390 and varying concentrations of the test compound.
-
The reaction is incubated at room temperature to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
The Ki (inhibitory constant) is calculated from the IC50 value (concentration of test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.[3]
-
Spasmolytic Activity Assay
-
Objective: To evaluate the smooth muscle relaxant properties of 1,3-disubstituted 3,4-dihydroisoquinolines.
-
Materials: Isolated guinea pig gastric smooth muscle strips, organ bath, Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 10), and a force-displacement transducer.
-
Procedure:
-
Smooth muscle strips are mounted in an organ bath containing oxygenated Krebs solution at 37°C.
-
The muscle strips are allowed to equilibrate under a resting tension.
-
Spontaneous contractions are recorded.
-
Test compounds are added to the bath in a cumulative manner, and the changes in the amplitude and frequency of contractions are measured.
-
The relaxant effect is expressed as a percentage of the pre-drug contraction amplitude.[5]
-
This guide provides a foundational understanding of the on-target effects of this compound and its analogs. The presented data and protocols offer a starting point for researchers to design and interpret experiments aimed at further characterizing this important class of compounds.
References
- 1. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Phenyl-1,2,3,4-tetrahydroisoquinoline: An Alternative Scaffold for the Design of 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 1-Phenyl-3,4-dihydroisoquinoline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential information and procedures for the proper disposal of 1-Phenyl-3,4-dihydroisoquinoline, a heterocyclic organic compound. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental protection.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is provided in the table below. This information is critical for assessing the risks associated with its handling and disposal.
| Property | Value |
| Molecular Formula | C₁₅H₁₃N[1] |
| Molecular Weight | 207.27 g/mol [1] |
| Boiling Point | 326.5°C at 760 mmHg[1] |
| Flash Point | 143.4°C |
| Density | 1.07 g/cm³[1] |
| Solubility | Slightly soluble in Chloroform and DMSO[1] |
Disposal Procedures
The primary recommendation for the disposal of this compound is to use a licensed professional waste disposal service.[1] Always handle the material in accordance with local, state, and federal regulations. The following is a general procedural workflow for laboratory personnel.
Step-by-Step Disposal Workflow:
-
Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Waste Segregation:
-
Collect waste this compound and any contaminated materials (e.g., filter paper, pipette tips) in a dedicated, properly labeled, and sealed waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for pickup and disposal by a certified hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) for this compound.
In-Lab Neutralization (for small quantities, if permitted and feasible):
While professional disposal is the preferred method, in-lab neutralization of small quantities of this organic base may be possible, provided it is allowed by your institution's safety protocols and you have the necessary expertise and equipment.
Experimental Protocol for Neutralization of Organic Bases (General Guidance):
This is a general procedure and should be adapted and validated for this compound under the supervision of a qualified chemist.
-
Work in a certified chemical fume hood.
-
For small amounts of this compound waste, slowly add a dilute acidic solution (e.g., 5% hydrochloric acid or sulfuric acid) while stirring.
-
Monitor the pH of the solution. The goal is to reach a neutral pH (between 6 and 8).
-
Be aware that neutralization reactions can be exothermic. Proceed slowly and cool the reaction vessel if necessary.
-
Once neutralized, the resulting aqueous solution may be suitable for disposal down the drain with copious amounts of water, depending on local regulations and the absence of other hazardous components. Consult your institution's environmental health and safety office before any sewer disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
